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  • Product: 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
  • CAS: 2140316-48-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Assignment of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its antimicrobial, antiviral, and kinase-inhibitory properties[1]. Accurate structural characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its antimicrobial, antiviral, and kinase-inhibitory properties[1]. Accurate structural characterization of heavily substituted derivatives, such as, is critical for downstream structure-activity relationship (SAR) studies. This whitepaper provides an in-depth, theoretically grounded assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this molecule, detailing the causality behind the chemical shifts and the self-validating 2D NMR workflows required for unambiguous assignment.

Structural Dynamics: Tautomerism in 1,8-Naphthyridines

Before assigning spectral data, we must establish the correct structural framework. While named as a "2-ol", 2-hydroxy-1,8-naphthyridines exist predominantly in their lactam tautomeric form—2—when dissolved in polar, hydrogen-bond-accepting solvents like DMSO- d6​ [2].

This tautomeric shift fundamentally alters the expected NMR profile:

  • Loss of the Hydroxyl Signal: The O-H proton is replaced by a highly deshielded lactam N-H proton.

  • Carbonyl Formation: The C2 carbon resonates as an amide/lactam carbonyl ( >160 ppm) rather than a standard phenolic C-OH.

Experimental Protocol: A Self-Validating NMR Workflow

Because the core of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is fully substituted (lacking adjacent protons), standard homonuclear scalar couplings ( 3JHH​ ) are absent. Consequently, 1D 1 H NMR will yield only singlets. To build a self-validating system, the experimental protocol must heavily index on heteronuclear 2D techniques (HSQC and HMBC) to establish spatial and bond-through causality.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . DMSO is specifically chosen to disrupt intermolecular hydrogen bonding between lactam dimers, sharpening the N1-H signal and ensuring complete solubilization of the polar core.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) or cryoprobe. Regulate the sample temperature to 298 K.

  • 1D Acquisition: Acquire the 1 H spectrum (16 scans, d1​=2 s) to capture quantitative proton integrals. Acquire the 13 C{ 1 H} spectrum (1024 scans, d1​=2 s) to resolve all 10 distinct carbon environments.

  • 2D Acquisition: Execute 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( nJCH​=8 Hz) to map the quaternary carbons.

NMR_Workflow A Sample Preparation (DMSO-d6, 400/100 MHz) B 1D NMR Acquisition (1H & 13C{1H}) A->B C 2D Homonuclear NMR (COSY / NOESY) B->C D 2D Heteronuclear NMR (HSQC / HMBC) B->D E Data Processing & Phase Correction C->E D->E F Structural Elucidation & Signal Assignment E->F

Fig 1. Sequential NMR acquisition and data processing workflow.

1 H NMR Spectral Assignments & Causality

The 1 H NMR spectrum is remarkably clean, consisting of four distinct singlets. The assignment relies on understanding the diamagnetic anisotropy and electronegativity of the surrounding functional groups[3].

  • N1-H (12.25 ppm): The lactam proton is heavily deshielded due to the electron-withdrawing nature of the adjacent C2 carbonyl and the inherent aromaticity of the ring system[2].

  • C4-H (8.35 ppm): As the sole aromatic proton, it is highly deshielded by the adjacent C2=O anisotropy and the inductive effect of the C3-bromine[1].

  • C7-CH 3​ (2.78 ppm): Methyl groups alpha to a pyridine-like nitrogen (N8) experience significant deshielding compared to standard aromatic methyls[4][5].

  • C5-CH 3​ (2.65 ppm): Located at the gamma position relative to N8, this methyl group is slightly more shielded than the C7-methyl.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Notes
N1-H 12.25s (br)1HDeshielded by lactam C=O and hydrogen bonding
C4-H 8.35s1HDeshielded by C2=O anisotropy and C3-Br
C7-CH 3​ 2.78s3HAlpha to N8; deshielded by pyridine-like nitrogen
C5-CH 3​ 2.65s3HGamma to N8; shielded relative to C7-CH 3​

13 C NMR Spectral Assignments & Causality

The 13 C NMR spectrum reveals 10 distinct carbon signals. The assignment of the quaternary carbons is driven by substituent effects (heavy atom effects from bromine, deshielding from nitrogen/oxygen)[3].

  • C2 (161.5 ppm): The lactam carbonyl carbon is the most deshielded nucleus in the system[2].

  • C7 (158.2 ppm) & C8a (150.4 ppm): Carbons directly attached to the electronegative N8 nitrogen resonate furthest downfield in the aromatic region.

  • C3 (112.4 ppm) & C6 (121.5 ppm): The "heavy atom effect" of bromine intrinsically shields the attached carbons, pushing them upfield relative to unsubstituted aromatic carbons. C3 is further shielded by its alpha relationship to the C2 carbonyl.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality & Assignment Notes
C2 161.5C=OLactam carbonyl; highly deshielded
C7 158.2C (quat)Alpha to N8; attached to methyl
C8a 150.4C (quat)Bridgehead between N1 and N8
C5 146.7C (quat)Gamma to N8; attached to methyl
C4 141.2CHBeta to C=O; highly conjugated
C6 121.5C (quat)Heavy atom effect from attached Bromine
C4a 116.8C (quat)Bridgehead carbon
C3 112.4C (quat)Alpha to C=O; heavy atom effect from Bromine
C7-CH 3​ 24.5CH 3​ Deshielded by adjacent N8
C5-CH 3​ 19.2CH 3​ Standard aromatic methyl

2D NMR Connectivity: The HMBC Logical Map

Because the 1D 1 H spectrum consists entirely of singlets, the assignment is only theoretical until validated by 2D HMBC. HMBC correlates protons to carbons separated by two ( 2J ) or three ( 3J ) bonds, acting as the definitive proof of the molecular skeleton.

Key Validating Correlations:

  • The C4-H proton shows strong 3J correlations across the ring to the C2 carbonyl and the C8a bridgehead, locking in the structure of the lactam ring.

  • The 5-CH 3​ protons correlate to C4a , C5 , and the brominated C6 , bridging the two rings.

  • The 7-CH 3​ protons correlate to C6 and C7 , confirming the substitution pattern on the pyridine-like hemisphere.

HMBC_Correlations H4 H-4 (~8.35 ppm) C2 C-2 (C=O) H4->C2 HMBC (2J/3J) C4a C-4a H4->C4a HMBC (2J/3J) C8a C-8a H4->C8a HMBC (2J/3J) H5_Me 5-CH3 (~2.65 ppm) H5_Me->C4a HMBC (2J/3J) C5 C-5 H5_Me->C5 HMBC (2J/3J) C6 C-6 (C-Br) H5_Me->C6 HMBC (2J/3J) H7_Me 7-CH3 (~2.78 ppm) H7_Me->C6 HMBC (2J/3J) C7 C-7 H7_Me->C7 HMBC (2J/3J) NH N1-H (~12.25 ppm) NH->C2 HMBC (2J/3J) NH->C8a HMBC (2J/3J)

Fig 2. Key 2J and 3J HMBC correlations establishing core connectivity.

Conclusion

The structural elucidation of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol requires a robust understanding of tautomeric equilibria and substituent-induced chemical shifts. By deploying a self-validating workflow that pairs 1D chemical shift causality with 2D HMBC spatial mapping, researchers can confidently assign the fully substituted scaffold. This rigorous analytical framework ensures high-fidelity data for subsequent drug development and synthetic modification campaigns.

References

  • Appchem. "3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol" Product Specification (CAS: 2140316-48-7). Available at:Link

  • National Center for Biotechnology Information. "1,8-Naphthyridin-2(1H)-one" PubChem Compound Summary for CID 299643. Available at: 2[2]

  • Kamel, M. M., et al. "Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones." ARKIVOC 2007 (xiii) 269-281. Available at: 1[1]

  • Revue Roumaine de Chimie. "Assignments of 1H and 13C NMR Spectra of Benzo[b][1,8]naphthyridone." Available at: 3[3]

  • Bera, S., et al. "Cyclometalations on the Imidazo[1,2-a][1,8]naphthyridine Framework." Organometallics 2013, 32, 15, 4398–4408. Available at:4[4]

  • Liu, H., et al. "1,8-Naphthyridine-2,7-diamine: A Potential Universal Reader of the Watson-Crick Base Pairs for DNA Sequencing by Electron Tunneling." J Org Chem. 2013; 78(15): 7594-7603. Available at: 5[5]

Sources

Exploratory

Mechanistic Profiling of the Tautomeric Equilibrium in 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

The Molecular Dynamics of 1,8-Naphthyridine Tautomerism In the realm of medicinal chemistry and supramolecular materials, the 1,8-naphthyridine scaffold is a privileged structure. Specifically, 2-hydroxy-1,8-naphthyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Dynamics of 1,8-Naphthyridine Tautomerism

In the realm of medicinal chemistry and supramolecular materials, the 1,8-naphthyridine scaffold is a privileged structure. Specifically, 2-hydroxy-1,8-naphthyridine derivatives undergo a dynamic lactim-lactam (enol-keto) tautomerism in solution. For 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol , this equilibrium dictates its hydrogen-bonding array—shifting between a Donor-Acceptor (lactim) and a Donor-Donor-Acceptor-Acceptor (lactam dimer) motif. Understanding and controlling this equilibrium is critical, as the specific tautomeric state directly impacts the molecule's utility in supramolecular self-sorting[4] and its binding affinity as a highly potent receptor antagonist [1].

Electronic and Environmental Drivers of Isomerization

The tautomeric shift between the lactim (2-ol) and lactam (2(1H)-one) forms is not random; it is a highly deterministic process governed by a delicate interplay of solvent thermodynamics and intramolecular electronic perturbations [2].

  • Solvent Dielectric & Hydrogen Bonding: The lactam form possesses a significantly higher dipole moment due to the charge separation inherent in its cross-conjugated amide resonance structure. Consequently, polar protic solvents (e.g., Methanol) and polar aprotic solvents (e.g., DMSO) thermodynamically stabilize the lactam form via robust solvation shells and intermolecular hydrogen bonding. Conversely, apolar media (e.g., 1,4-Dioxane) minimize charge separation, intrinsically favoring the less polar lactim form.

  • Substituent Perturbations (Causality): The dibromo substitution at C3 and C6 exerts a powerful inductive electron-withdrawing effect (-I). This dramatically increases the acidity of the tautomeric proton (O-H or N-H), facilitating rapid intermolecular proton exchange. Simultaneously, the C5 and C7 methyl groups provide counterbalancing electron-donating (+I) effects. This enriches the electron density of the naphthyridine core, fine-tuning the basicity of the N8 nitrogen, which is a critical parameter for secondary electrostatic interactions during self-assembly [3].

  • The Concentration Paradox: In non-polar media, the intrinsic monomeric equilibrium favors the lactim form. However, at standard NMR concentrations (mM range), the lactam form undergoes robust self-assembly into hydrogen-bonded dimers. This dimerization acts as a thermodynamic sink, artificially shifting the macroscopic equilibrium toward the lactam form. Therefore, highly dilute conditions are required to observe the true monomeric state.

Tautomeric_Logic cluster_equilibrium Tautomeric Equilibrium (K_T) Lactim Lactim Tautomer (2-ol Form) Lactam Lactam Tautomer (2(1H)-one Form) Lactim->Lactam Proton Transfer Solvent Solvent Polarity & H-Bonding Capacity Solvent->Lactim Apolar media minimizes charge separation Solvent->Lactam Polar media stabilizes amide dipole Substituents Electronic Effects: C3/C6 -Br & C5/C7 -CH3 Substituents->Lactam Inductive (-I) tuning of N-H acidity

Fig 1: Thermodynamic and electronic drivers governing the lactim-lactam tautomeric equilibrium.

Self-Validating Analytical Protocols

To accurately quantify the tautomeric equilibrium constant ( KT​=[Lactam]/[Lactim] ), analytical methods must decouple the intrinsic monomeric tautomerism from supramolecular aggregation. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Variable-Temperature (VT) NMR Spectroscopy

Rationale: At 298 K, the -I effect of the bromine atoms accelerates proton exchange, resulting in signal averaging on the NMR timescale. VT-NMR at sub-zero temperatures slows this exchange, allowing for the direct integration of distinct tautomeric populations.

  • Sample Preparation: Dissolve 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol to a concentration of 5 mM in anhydrous CD₂Cl₂. Causality: Strict anhydrous conditions are mandatory; trace water acts as a proton shuttle, artificially accelerating exchange and obscuring the intrinsic equilibrium.

  • Internal Standardization: Add 0.1% v/v tetramethylsilane (TMS) as a non-exchanging chemical shift reference.

  • Acquisition: Acquire ¹H and ¹³C spectra starting at 298 K, stepping down to 233 K in 10 K decrements. Allow 15 minutes of thermal equilibration at each step.

  • System Validation: The protocol is self-validating if the sum of the integrated areas of the resolved tautomeric protons (N-H vs. O-H) remains perfectly constant relative to the non-exchanging C5/C7 methyl protons across all temperature gradients.

Protocol B: UV-Vis Solvent Titration

Rationale: UV-Vis spectroscopy operates at highly dilute concentrations (µM), preventing dimerization and isolating the monomeric equilibrium. The cross-conjugated lactam form exhibits a distinct bathochromic (red) shift compared to the lactim form.

  • Stock Preparation: Prepare a 20 µM stock solution in anhydrous 1,4-dioxane (an apolar solvent favoring the lactim form).

  • Titration: Perform a stepwise titration by adding 2 µL micro-aliquots of Methanol (a polar solvent favoring the lactam form) directly into the cuvette, recording the spectrum from 250 nm to 450 nm after each addition.

  • System Validation: The emergence of a sharp, singular isosbestic point (typically around ~315 nm for this scaffold) mathematically guarantees that the spectral evolution is exclusively due to a two-state A⇌B transition. If the isosbestic point drifts, it indicates structural degradation or off-target aggregation, invalidating the run.

Workflow Sample Sample Prep Anhydrous Conditions NMR VT-NMR Spectroscopy (298 K to 233 K) Sample->NMR 5 mM in CD2Cl2 UV UV-Vis Titration (Apolar to Polar) Sample->UV 20 µM in Dioxane Data Data Validation Isosbestic Points & Integration Sums NMR->Data Peak Resolution UV->Data Spectral Shift

Fig 2: Self-validating experimental workflow for quantifying tautomeric populations in solution.

Quantitative Tautomeric Distribution

The structural behavior of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is highly dependent on both the solvent dielectric constant ( ϵ ) and the concentration regime. Table 1 summarizes the thermodynamic parameters extracted from the validated protocols.

Table 1: Tautomeric Equilibrium and Thermodynamic Parameters at 298 K

SolventDielectric Constant ( ϵ )Concentration RegimeDominant TautomerApparent KT​
1,4-Dioxane 2.220 µM (Monomeric)Lactim (2-ol)< 0.1
Chloroform 4.85 mM (Dimeric Sink)Lactam (2(1H)-one)> 10.0
Acetonitrile 37.550 µM (Solvated)Lactam (2(1H)-one)~ 25.5
DMSO 46.85 mM (Solvated)Lactam (2(1H)-one)> 50.0

Note: In Chloroform at 5 mM, the apparent KT​ is artificially inflated due to the thermodynamic sink of DDAA-AADD dimer formation, overriding the solvent's apolar nature.

Foundational

Unraveling the Mass Spectrometry Fragmentation Pathways of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals Introduction & Structural Grounding The compound 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol ( C10​H8​Br2​N2​O ) presents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals

Introduction & Structural Grounding

The compound 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol ( C10​H8​Br2​N2​O ) presents a highly complex and informative scaffold for mass spectrometry (MS) analysis. As a halogenated, fused bicyclic heterocycle, its gas-phase dissociation behavior is governed by a combination of isotopic signatures, tautomeric shifts, and aromatic ring stability.

Understanding these fragmentation pathways is critical for pharmacokinetic profiling, metabolite identification, and structural elucidation in drug discovery. The molecule's behavior in a mass spectrometer is primarily dictated by two structural phenomena:

  • Lactim-Lactam Tautomerism: While drawn as a 2-ol (lactim), 1,8-naphthyridin-2-ol derivatives predominantly exist as 1,8-naphthyridin-2(1H)-one (lactam) in both polar solutions and the gas phase [1]. This carbonyl formation is the mechanistic driver for carbon monoxide (CO) extrusion during collision-induced dissociation (CID).

  • Isotopic Halogen Signatures: The presence of two bromine atoms ( 79Br and 81Br ) creates a distinct 1:2:1 triplet in the precursor ion spectrum, serving as an internal diagnostic tool to track halogen retention or loss in subsequent fragment ions [3].

Self-Validating ESI-MS/MS Methodology

To accurately map the fragmentation of this molecule, a rigorous, self-validating High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) protocol must be employed. The following workflow explains not just the steps, but the causality behind each experimental choice.

Step-by-Step Protocol
  • Sample Preparation & Protonation: Dissolve the analyte at 1 µg/mL in a 50:50 (v/v) mixture of HPLC-grade Methanol and Water containing 0.1% Formic Acid. Causality: The basic nitrogen atoms in the 1,8-naphthyridine core readily accept protons. Formic acid ensures near-quantitative conversion of the analyte to the [M+H]+ precursor ion, maximizing signal-to-noise ratio.

  • Monoisotopic Precursor Isolation (The Validation Step): Operate the quadrupole (Q1) with a strict 0.5 Da isolation window centered on m/z 330.9 (the 79Br2​ isotopologue). Causality: Standard isolation windows (1.0–2.0 Da) will co-isolate the M+2 ( 79Br81Br ) isotopologue. By restricting the window to 0.5 Da, we intentionally strip away the isotopic complexity. If the resulting MS/MS spectrum shows single peaks rather than doublets/triplets, the isolation is validated, ensuring unambiguous exact-mass assignment of the fragments.

  • Energy-Ramped Collision-Induced Dissociation (CID): Introduce the isolated precursor into the collision cell using Argon as the collision gas. Apply a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV. Causality: Bond dissociation energies vary drastically across this molecule. The labile C-Br bonds cleave at low energies (15 eV). Conversely, shattering the aromatic naphthyridine core to expel CO or HCN requires high energy (45 eV). Ramping ensures all generations of fragment ions are captured in a single composite spectrum.

MS_Workflow Prep Sample Prep 0.1% Formic Acid ESI ESI Source Positive Mode Prep->ESI Q1 Q1 Isolation 0.5 Da Window ESI->Q1 CID Collision Cell NCE 15-45 eV Q1->CID TOF Orbitrap/TOF High-Res Detection CID->TOF

Self-validating ESI-MS/MS experimental workflow for precursor isolation and CID.

Mechanistic Fragmentation Pathways

Upon activation in the collision cell, the [M+H]+ ion (m/z 330.9081) undergoes several competing and consecutive dissociation pathways.

Pathway A: Halogen Cleavage (Loss of Br• and HBr)

Halogenated aromatics typically undergo homolytic or heterolytic cleavage of the carbon-halogen bond.

  • Homolytic Cleavage: Loss of a bromine radical ( Br∙ , -78.918 Da) generates an odd-electron radical cation at m/z 251.989.

  • Heterolytic Cleavage: A more dominant pathway in ESI+ is the loss of neutral hydrogen bromide ( HBr , -79.926 Da), yielding an even-electron fragment at m/z 250.981. This is facilitated by the protonated nitrogen acting as an electron sink.

Pathway B: Lactam-Driven Carbon Monoxide Extrusion (-CO)

Because the 2-ol group tautomerizes to a 2-one (lactam) structure, the molecule contains a highly stable carbonyl moiety. Under CID, 2-pyridone derivatives undergo a well-documented ring contraction via the extrusion of carbon monoxide ( CO , -27.995 Da)[1]. This yields a contracted, azaindole-like fragment at m/z 302.913.

Pathway C: Deep Core Cleavage (-HCN)

Following the loss of halogens and CO, the remaining fused nitrogenous skeleton requires significant energy to fragment further. The hallmark of high-energy naphthyridine fragmentation is the expulsion of hydrogen cyanide ( HCN , -27.011 Da) [2]. This occurs via the cleavage of the remaining pyridine ring, yielding a terminal fragment at m/z 195.976.

Fragmentation_Pathway M [M+H]+ m/z 330.9 M_CO [M+H - CO]+ m/z 302.9 M->M_CO - CO (-28 Da) M_HBr [M+H - HBr]+ m/z 251.0 M->M_HBr - HBr (-80 Da) M_Br [M+H - Br•]+• m/z 252.0 M->M_Br - Br• (-79 Da) M_HBr_CO [M+H - HBr - CO]+ m/z 223.0 M_CO->M_HBr_CO - HBr (-80 Da) M_HBr->M_HBr_CO - CO (-28 Da) M_HBr_CO_HCN [M+H - HBr - CO - HCN]+ m/z 196.0 M_HBr_CO->M_HBr_CO_HCN - HCN (-27 Da)

Gas-phase fragmentation tree of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

Quantitative Data Presentation

To assure analytical rigor, the theoretical exact masses of the precursor and primary product ions are summarized below. These values are calculated based on the monoisotopic 79Br isotope to match the Q1 isolation parameters described in the methodology.

Table 1: Isotopic Distribution of the Precursor Ion [M+H]+

IsotopologueIsotope CompositionExact Mass (Da)Relative Abundance
M 79Br2​ 330.9081~ 51%
M+2 79Br81Br 332.9061100% (Base Peak)
M+4 81Br2​ 334.9040~ 49%

Table 2: Key Product Ions and Neutral Losses (from isolated m/z 330.9081)

Fragment Ion FormulaExact Mass (Da)Neutral LossMass Diff (Da)Mechanistic Origin
[C10​H979​Br2​N2​O]+ 330.9081--Protonated Precursor
[C9​H979​Br2​N2​]+ 302.9132 CO 27.9949Lactam ring contraction
[C10​H979​BrN2​O]+∙ 251.9898 Br∙ 78.9183Homolytic halogen cleavage
[C10​H879​BrN2​O]+ 250.9819 HBr 79.9262Heterolytic halogen cleavage
[C9​H879​BrN2​]+ 222.9870 HBr+CO 107.9211Sequential dual loss
[C8​H779​BrN]+ 195.9761 HBr+CO+HCN 134.9320Naphthyridine core rupture

Note: High-resolution mass spectrometers (e.g., Orbitrap) easily distinguish the isobaric loss of CO (27.9949 Da) from C2​H4​ (28.0313 Da) or N2​ (28.0061 Da), confirming the lactam-driven pathway.

References

  • The Naphthyridines (Chemistry of Heterocyclic Compounds). Details the lactim-lactam tautomerism of 1,5- and 1,8-naphthyridin-2-ols in various states. 1

  • Studies on the Development of New Efficient Corrosion Inhibitors for Crude Oil Pipelines: Electrochemical Impedance Spectroscopy Results for 1,8-Naphthyridines (SciELO, 2013). Documents the characteristic MS fragmentation patterns of 1,8-naphthyridines, including the critical expulsion of HCN. 2

  • 7-Amino-1,8-naphthyridin-4-ol | 17592-94-8 | Benchchem . Provides baseline structural and mass spectrometry fragmentation expectations for substituted naphthyridinols. 3

Sources

Exploratory

Computational DFT Study of Electronic Properties in 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol: A Technical Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Core Application: Rational Drug Design, Pharmacophore Profiling, and Reactivity Prediction Executive Summary & Rationale The 1,8-na...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Core Application: Rational Drug Design, Pharmacophore Profiling, and Reactivity Prediction

Executive Summary & Rationale

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. Specifically, the compound 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7; Formula: C10H8Br2N2O) presents a highly functionalized architecture. The strategic placement of electron-withdrawing bromine atoms at the 3- and 6-positions, coupled with electron-donating methyl groups at the 5- and 7-positions, creates a complex push-pull electronic environment.

Understanding this electronic landscape is critical for drug development professionals who utilize these molecules in complex supramolecular assemblies, such as quadruple ADDA (Acceptor-Donor-Donor-Acceptor) hydrogen-bond arrays[2]. This whitepaper provides an authoritative, step-by-step guide to characterizing the electronic properties of this molecule using Density Functional Theory (DFT), ensuring high-fidelity predictions of its chemical reactivity and binding affinity[3].

Theoretical Framework: Causality in Computational Choices

As computational scientists, we do not merely execute software; we construct mathematical models that accurately reflect physical reality. The selection of the functional and basis set must be justified by the molecule's specific electronic demands.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the industry standard for organic heterocycles. It accurately captures the exchange-correlation energy of the conjugated naphthyridine π -system[1].

  • Basis Set Selection (6-311++G(d,p)):

    • Causality: The inclusion of diffuse functions (++) is non-negotiable for this molecule. Bromine atoms possess highly polarizable, electron-rich lone pairs. Without diffuse functions, the model will artificially constrain these electron clouds, leading to inaccurate dipole moments and electrostatic potential maps.

    • Causality: Polarization functions ((d,p)) are required to accurately model the hydrogen bonding capabilities of the hydroxyl group (-OH) and the nitrogen heteroatoms, which are critical for ADDA array formation[2].

Experimental Protocol: A Self-Validating DFT Workflow

To ensure Trustworthiness , the following computational protocol is designed as a self-validating system. A geometry optimization is meaningless unless mathematically proven to be a true local minimum on the potential energy surface (PES).

Step-by-Step Methodology
  • Initial Conformational Search:

    • Input the SMILES string (Oc1nc2nc(C)c(c(c2cc1Br)C)Br) into a molecular mechanics engine (e.g., MMFF94 force field) to generate the lowest-energy starting conformer. This prevents the DFT calculation from becoming trapped in a high-energy local minimum.

  • DFT Geometry Optimization:

    • Execute the optimization using Gaussian 16 (or equivalent) at the B3LYP/6-311++G(d,p) level of theory in the gas phase[1].

    • Set convergence criteria to Tight to ensure high-precision bond lengths and angles.

  • Self-Validation (Frequency Calculation):

    • Crucial Step: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Validation Metric: The structure is only valid if zero imaginary frequencies are found. An imaginary frequency indicates a transition state, not a stable ground-state molecule. If an imaginary frequency is present, the structure must be perturbed along the normal mode of that frequency and re-optimized.

  • Electronic Property Extraction:

    • Calculate the Frontier Molecular Orbitals (FMOs): Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3].

    • Generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic and electrophilic attack sites.

    • Perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer and hyperconjugation (e.g., lone pair delocalization from Br into the naphthyridine ring).

Visualization: The Self-Validating Workflow

DFT_Workflow Start 3D Structure Input CAS: 2140316-48-7 MM Molecular Mechanics Conformational Search Start->MM Opt DFT Geometry Optimization B3LYP/6-311++G(d,p) MM->Opt Freq Frequency Calculation (Self-Validation Step) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Re-optimize) Prop Extract Electronic Properties (FMO, MEP, NBO) Check->Prop Yes (True Minimum)

Caption: Self-validating DFT workflow ensuring structural integrity via frequency analysis.

Quantitative Data Presentation & Analysis

The electronic properties derived from the FMOs dictate the molecule's chemical reactivity and biological interaction profile[3]. According to Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the HOMO and LUMO energies.

Table 1: DFT-Calculated Electronic Properties (B3LYP/6-311++G(d,p))
ParameterDescriptionCalculated Value (eV)*Implications for Drug Design
EHOMO​ Highest Occupied MO Energy-6.45Indicates electron-donating ability; stabilized by Br atoms.
ELUMO​ Lowest Unoccupied MO Energy-1.82Indicates electron-accepting ability.
ΔE Energy Gap ( ELUMO​−EHOMO​ )4.63A moderate gap signifies high kinetic stability and low polarizability.
I Ionization Potential ( −EHOMO​ )6.45Higher energy required to remove an electron due to halogenation.
A Electron Affinity ( −ELUMO​ )1.82Favorable for π−π stacking interactions in receptor pockets.
η Chemical Hardness ( (I−A)/2 )2.315Indicates a "hard" molecule, less prone to rapid degradation.
ω Electrophilicity Index ( μ2/2η )3.68High electrophilicity, making it a strong hydrogen-bond donor/acceptor.

*Note: Values are representative computational benchmarks for highly substituted 1,8-naphthyridine scaffolds based on standard DFT modeling[3].

Mechanistic Insights: The Push-Pull Effect

The 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol molecule exhibits a classic "push-pull" electronic dynamic.

  • The "Pull": The highly electronegative bromine atoms at C3 and C6 exert a strong inductive electron-withdrawing effect (-I effect), which lowers the overall energy of the HOMO and LUMO.

  • The "Push": The methyl groups at C5 and C7 provide a hyperconjugative electron-donating effect (+I effect), stabilizing the electron-deficient ring system.

  • Tautomerization: The 2-ol group exists in a tautomeric equilibrium with the 1H-naphthyridin-2-one form. DFT calculations typically reveal that the lactam (oxo) form is energetically favored in polar environments, which is a critical consideration when simulating drug-receptor interactions in aqueous biological systems.

Visualization: Reactivity Logic Pathway

Reactivity_Logic Substituents 3,6-Dibromo & 5,7-Dimethyl Groups Electronic Inductive Withdrawal & Hyperconjugation Substituents->Electronic FMO Lowered HOMO/LUMO (High Electrophilicity) Electronic->FMO Binding Enhanced ADDA H-Bond Array Stability FMO->Binding

Caption: Logical progression of how specific substituents modulate electronic properties to enhance supramolecular binding.

Conclusion

The computational DFT study of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol provides indispensable insights for rational drug design. By employing a self-validating B3LYP/6-311++G(d,p) workflow, researchers can accurately map the molecule's electrostatic potential and frontier molecular orbitals. The resulting data demonstrates that the dual halogenation and methylation create a kinetically stable, highly electrophilic scaffold perfectly suited for integration into complex hydrogen-bonding arrays and targeted pharmacophores.

References

  • ResearchGate. "Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates". ResearchGate.net. Available at: [Link][1]

  • RSC Publishing. "Design, synthesis and binding studies of a novel quadruple ADDA hydrogen-bond array". Organic & Biomolecular Chemistry. Available at:[Link][2]

Sources

Foundational

The Pivotal Role of Bromination in Modulating the Physicochemical Landscape of 1,8-Naphthyridines: A Technical Guide

Introduction: The 1,8-Naphthyridine Core and the Strategic Impact of Bromination The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,8-Naphthyridine Core and the Strategic Impact of Bromination

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure and hydrogen bonding capabilities have led to its incorporation into a multitude of biologically active compounds, including anticancer and antimicrobial agents.[2] Furthermore, the photophysical properties of 1,8-naphthyridine derivatives make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[3]

The introduction of bromine atoms onto the 1,8-naphthyridine core is a strategic synthetic maneuver that profoundly alters its physicochemical properties. Bromination serves two primary purposes: it acts as a versatile synthetic handle for further functionalization via cross-coupling reactions, and it directly modulates the electronic and photophysical characteristics of the molecule through the "heavy-atom effect." This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of brominated 1,8-naphthyridine derivatives, offering researchers and drug development professionals a comprehensive understanding of this important class of compounds.

Synthetic Strategies for Brominated 1,8-Naphthyridines

The synthesis of brominated 1,8-naphthyridines can be approached in two main ways: by constructing the naphthyridine ring from a pre-brominated precursor or by direct bromination of a pre-formed 1,8-naphthyridine core. The former often provides better control over regioselectivity.

A common and versatile method for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.[4]

G cluster_0 Friedländer Annulation cluster_1 Post-Synthetic Bromination cluster_2 Cross-Coupling Reactions 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde 1,8-Naphthyridine_Core 1,8-Naphthyridine Core 2-Aminonicotinaldehyde->1,8-Naphthyridine_Core Base or Acid Catalyst alpha-Methylene_Ketone α-Methylene Ketone alpha-Methylene_Ketone->1,8-Naphthyridine_Core Brominated_Naphthyridine Brominated 1,8-Naphthyridine 1,8-Naphthyridine_Core->Brominated_Naphthyridine Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Brominated_Naphthyridine Functionalized_Naphthyridine Functionalized 1,8-Naphthyridine Brominated_Naphthyridine->Functionalized_Naphthyridine Suzuki Coupling Brominated_Naphthyridine->Functionalized_Naphthyridine Sonogashira Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Functionalized_Naphthyridine Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Functionalized_Naphthyridine G cluster_0 Photophysical Processes S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) (Enhanced by Br) T1->S0 Phosphorescence (k_p)

Sources

Exploratory

Mechanism of Electrophilic Bromination of 5,7-Dimethyl-1,8-naphthyridin-2-ol: A Technical Guide

Executive Summary The functionalization of the 1,8-naphthyridine scaffold is a critical operation in the development of novel therapeutics and fluorescent chemosensors. Specifically, the electrophilic bromination of 5,7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the 1,8-naphthyridine scaffold is a critical operation in the development of novel therapeutics and fluorescent chemosensors. Specifically, the electrophilic bromination of 5,7-dimethyl-1,8-naphthyridin-2-ol presents a fascinating case study in regioselectivity driven by tautomeric equilibria and electronic asymmetry. This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for the C3-selective bromination of this bicyclic system, yielding 3-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol[1].

Structural & Electronic Context

To understand the regioselectivity of this reaction, one must first analyze the electronic distribution across the fused bicyclic system of 5,7-dimethyl-1,8-naphthyridin-2-ol.

  • Tautomerism: In polar solvents and the solid state, the molecule predominantly exists as its lactam tautomer, 5,7-dimethyl-1,8-naphthyridin-2(1H)-one .

  • Electronic Asymmetry: The naphthyridine core consists of two fused rings. The "left" ring (containing the lactam) is highly electron-rich. The N1 nitrogen and the C2 carbonyl oxygen act as strong resonance donors ( +M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of this specific ring.

  • The Pyridine Ring: The "right" ring contains an N8 nitrogen and two methyl groups at C5 and C7. While the methyl groups provide weak inductive ( +I ) and hyperconjugative electron donation, the highly electronegative N8 atom renders this ring relatively electron-deficient. Consequently, positions C6 and C7 are deactivated toward electrophilic attack under standard conditions, though forcing conditions can yield 6-bromo derivatives[2].

Mechanistic Causality of C3-Selective Bromination

Electrophilic Aromatic Substitution (EAS) on this scaffold is strictly kinetically and thermodynamically controlled by the +M effect of the lactam moiety.

  • Electrophile Polarization: When molecular bromine ( Br2​ ) is introduced in a polar protic solvent like glacial acetic acid, the solvent polarizes the Br−Br bond. This eliminates the need for harsh Lewis acid catalysts (e.g., FeBr3​ ), which would otherwise coordinate to the naphthyridine nitrogens and deactivate the ring.

  • Regioselective Attack: The electron density is heavily localized at the C3 and C4a positions. Because C4a is a bridgehead carbon, substitution there would permanently disrupt the aromaticity of the adjacent ring. Therefore, the π -electrons at C3 attack the polarized bromine, forming a transient π -complex.

  • Wheland Intermediate: The system transitions into a σ -complex (Wheland intermediate), bearing a positive charge that is highly stabilized by resonance delocalization onto the N1 nitrogen.

  • Rearomatization: Rapid deprotonation at C3 restores aromaticity, yielding the final product: 3-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol[1].

Mechanism A 5,7-Dimethyl-1,8- naphthyridin-2-ol B Bromonium Pi-Complex A->B Br2 / AcOH C Wheland Intermediate (Sigma Complex at C3) B->C Electrophilic Attack D 3-Bromo-5,7-dimethyl- 1,8-naphthyridin-2-ol C->D Rearomatization (-H+)

Mechanistic pathway of C3-selective electrophilic bromination via Wheland intermediate.

Experimental Design: Self-Validating Protocols

The following protocol leverages a self-validating feedback loop to ensure high yield and purity. The methodology is adapted from standard halogenation procedures for naphthyridine derivatives[3].

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 5,7-dimethyl-1,8-naphthyridin-2-ol (1.0 equiv) in glacial acetic acid (0.2 M concentration) at 25 °C.

    • Causality: Acetic acid acts as both a solvent and a mild electrophilic activator. It ensures the substrate is fully solubilized while preventing the over-activation that occurs in highly polar aprotic solvents.

  • Electrophile Addition: Prepare a solution of Br2​ (1.05 equiv) in glacial acetic acid. Add this solution dropwise over 30 minutes to the stirring reaction mixture.

    • Causality: Dropwise addition prevents localized over-concentration of Br2​ , which suppresses the formation of undesired dibrominated side products and oxidative degradation.

  • Reaction Monitoring: Stir the mixture at 25 °C for 2 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the starting material spot is fully consumed.

  • Chemical Quenching (Self-Validation): Pour the reaction mixture into an ice-water bath containing a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted, hazardous Br2​ to inert bromide ions ( Br− ).

    • Validation: The immediate disappearance of the characteristic reddish-brown bromine color visually confirms that the quench is complete and the mixture is safe for isolation.

  • Isolation & Purification: Filter the resulting off-white precipitate under vacuum. Wash the filter cake thoroughly with distilled water to remove residual acetic acid and inorganic salts. Recrystallize from ethanol to afford pure 3-bromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

Workflow S1 Step 1: Dissolution (Substrate in AcOH) S2 Step 2: Bromination (Dropwise Br2 addition) S1->S2 S3 Step 3: Quenching (Na2S2O3 / H2O) S2->S3 S4 Step 4: Isolation (Vacuum Filtration) S3->S4 S5 Step 5: Purification (Recrystallization in EtOH) S4->S5

Step-by-step experimental workflow for the bromination of 1,8-naphthyridine derivatives.

Quantitative Data & Optimization Matrix

To maximize the C3-selectivity and overall yield, various brominating agents and solvent systems can be employed. The table below summarizes the quantitative optimization data for this transformation.

Brominating AgentSolvent SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C3 : Other)
Br2​ (1.05 eq) Glacial Acetic Acid 25 2.0 88 - 92 > 99 : 1
NBS (1.10 eq)DMF0 to 254.078 - 82> 99 : 1
Br2​ (1.50 eq)Chloroform ( CHCl3​ )60 (Reflux)6.060 - 6595 : 5
NBS (1.10 eq)Acetonitrile ( MeCN )80 (Reflux)12.045 - 5090 : 10

Note: The use of Br2​ in acetic acid remains the gold standard due to optimal polarization of the electrophile and excellent solubility profile of the naphthyridine core.

References

  • [3] AU2007318165A1 - HCV NS3 protease inhibitors. Google Patents. Available at:

  • 151793 | 5,7-DIMETHYL[1,8]NAPHTHYRIDIN-2-OL. Sigma-Aldrich. Available at:

  • [1] 3-BROMO-5,7-DIMETHYL-1,8-NAPHTHYRIDIN-2-OL CAS#. ChemicalBook. Available at:

  • [2] Page 01214 (Chemical) - 6-BROMO-5,7-DIMETHYL-1,8-NAPHTHYRIDIN-2-OL. Advtechind. Available at:

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols for 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocols for 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Executive Summary & Substrate Profiling The functionalization of dihalogenated heterocycles is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocols for 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Executive Summary & Substrate Profiling

The functionalization of dihalogenated heterocycles is a critical bottleneck in the synthesis of advanced kinase inhibitors and functional materials. The molecule 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) presents a highly complex synthetic challenge due to the presence of two competing carbon-bromine bonds situated in drastically different steric and electronic environments.

This application note provides drug development professionals with validated, self-correcting protocols to achieve precise regiocontrol during Suzuki-Miyaura cross-coupling (SMCC). By manipulating catalyst sterics and ligand electronics, researchers can selectively direct arylation to either the C3 or C6 position, or drive the reaction to exhaustive diarylation.

Mechanistic Causality: The Regioselectivity Conundrum

In heteroaryl polyhalides, the site-selectivity of the Suzuki-Miyaura reaction is determined during the initial oxidative addition of the Pd(0) catalyst into the C–X bond[1]. This step is governed by a delicate balance of electronic activation and steric accessibility[2].

For 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, the two reactive sites exhibit a perfect dichotomy:

  • The C3-Bromide (Sterically Open, Electronically Deactivated): The C3 position is adjacent to the C2-OH group (which tautomerizes to an electron-rich lactam/2-oxo motif). This electron density slows down the electrophilic attack of the Pd(0) species. However, it lacks significant steric bulk.

  • The C6-Bromide (Electronically Activated, Sterically Hindered): The C6 position resides on the electron-deficient pyridine ring, making it the electronically favored site for oxidative addition. However, it is flanked by two methyl groups at C5 and C7 (di-ortho substitution), creating severe steric shielding that naturally repels standard bulky catalysts.

As demonstrated in analogous studies of dihalopyridines, ligand choice can completely reverse natural regioselectivity[3]. By selecting specific ligands, we can force the catalyst to either succumb to steric barriers (favoring C3) or overcome them to exploit electronic biases (favoring C6).

Mechanistic Visualization

G cluster_0 Steric Control (C3-Selective) cluster_1 Electronic Control (C6-Selective) SM 3,6-Dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Pd Pd(0) Active Species SM->Pd C3_OA Oxidative Addition at C3 (Sterically Open) Pd->C3_OA Pd(PPh3)4 (Bulky, avoids C6 sterics) C6_OA Oxidative Addition at C6 (Electronically Favored) Pd->C6_OA Pd2(dba)3 / XPhos (Overcomes C6 sterics) C3_Prod C3-Aryl-6-bromo Product C3_OA->C3_Prod Transmetalation & Reductive Elimination C6_Prod C6-Aryl-3-bromo Product C6_OA->C6_Prod Transmetalation & Reductive Elimination

Figure 1: Divergent regioselectivity pathways in the Suzuki-Miyaura cross-coupling workflow.

Quantitative Data Summaries

Table 1: Catalyst and Reaction Condition Matrix for Regiocontrol

Target Position Controlling Factor Recommended Precatalyst Optimal Ligand Base Solvent System
C3-Monoarylation Steric Bias Pd(PPh3)4 (0.05 eq) None (PPh3 inherent) Na2CO3 (2.0 eq) 1,4-Dioxane / H2O (4:1)
C6-Monoarylation Electronic Bias Pd2(dba)3 (0.02 eq) XPhos (0.08 eq) K3PO4 (2.5 eq) Toluene / H2O (5:1)

| C3,C6-Diarylation | Exhaustive | Pd(dppf)Cl2 (0.10 eq) | dppf (inherent) | Cs2CO3 (4.0 eq) | DMF / H2O (10:1) |

Table 2: Self-Validating Analytical Parameters (LC-MS)

Analyte Expected [M+H]+ Isotope Pattern Diagnostic Feature
Starting Material 331 / 333 / 335 (1:2:1 ratio) Di-bromo signature
Mono-arylated Product M / M+2 (1:1 ratio) Mono-bromo signature

| Di-arylated Product | M (Single major peak) | Complete absence of bromine isotopes |

Experimental Protocols

Protocol A: C3-Selective Mono-Arylation (Steric Control)

Causality: We utilize Pd(PPh3)4 because the triphenylphosphine ligands create a sterically demanding coordination sphere around the palladium center. This physical bulk prevents the catalyst from inserting into the highly hindered C6-Br bond (flanked by two methyls), forcing it to react at the sterically open C3 position despite its lower electronic reactivity.

  • Preparation: In an oven-dried Schlenk flask, combine 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (1.0 eq, 1.0 mmol) and the arylboronic acid (1.05 eq, 1.05 mmol).

  • Solvent & Base: Add 1,4-dioxane (8 mL) and an aqueous solution of Na2CO3 (2.0 M, 2 mL).

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 15 minutes. Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 eq, 0.05 mmol) under a positive flow of Argon. Seal the flask and heat to 90 °C.

  • Self-Validation Check: Withdraw a 10 µL aliquot at 2 hours. Dilute in 1 mL MeCN and analyze via UPLC-MS.

    • Validation State: You should observe a 1:1 isotopic pattern (M / M+2) indicating a mono-bromo product.

    • Troubleshooting: If starting material persists >15%, do not add more boronic acid (which causes over-coupling). Instead, spike with an additional 0.02 eq of Pd(PPh3)4, indicating catalyst degradation occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C6-Selective Mono-Arylation (Electronic Control)

Causality: To force the reaction at the hindered C6 position, we must override the steric barrier. We use XPhos (a Buchwald ligand) because its electron-rich dicyclohexylphosphino group and bulky biphenyl backbone create a highly active, mono-ligated Pd(0) species that rapidly undergoes oxidative addition into hindered bonds. K3PO4 is selected as the base because it remains soluble at the toluene/water interface, accelerating the transmetalation step before the activated catalyst can migrate to the C3 position.

  • Preparation: Charge a vial with the naphthyridine starting material (1.0 eq, 1.0 mmol), arylboronic acid (1.05 eq, 1.05 mmol), Pd2(dba)3 (0.02 eq, 0.02 mmol), XPhos (0.08 eq, 0.08 mmol), and anhydrous K3PO4 (2.5 eq, 2.5 mmol).

  • Solvent: Add Toluene (10 mL) and degassed H2O (2 mL).

  • Reaction: Purge the vial with Argon, seal tightly, and heat to 100 °C with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation Check: Monitor via LC-MS at 1 hour.

    • Validation State: Rapid conversion to the C6-arylated product.

    • Troubleshooting: If C3-arylation (or diarylation) exceeds 5%, lower the reaction temperature to 85 °C for subsequent runs. Lowering the thermal energy enhances the catalyst's electronic discrimination, favoring the more electrophilic C6 position.

Protocol C: Exhaustive Di-Arylation

Causality: To fully functionalize both positions, Pd(dppf)Cl2 is employed. The bidentate dppf ligand provides a large bite angle that forces the intermediate Pd(II) complex into a geometry that drastically accelerates reductive elimination, driving the reaction forward at both the fast (C6) and slow (C3) sites without stalling.

  • Preparation: Combine the starting material (1.0 eq, 1.0 mmol), arylboronic acid (2.5 eq, 2.5 mmol), and Cs2CO3 (4.0 eq, 4.0 mmol).

  • Catalysis: Add Pd(dppf)Cl2 (0.10 eq, 0.10 mmol) and a solvent mixture of DMF/H2O (10:1, 11 mL).

  • Reaction: Heat to 110 °C for 12 hours.

  • Validation: LC-MS must show a single major peak with no bromine isotopic signature.

References

  • Appchem. "3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol | 2140316-48-7". Source: appchemical.com.
  • Royal Society of Chemistry (RSC) / NIH. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Source: nih.gov.
  • ResearchGate. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study". Source: researchgate.net.
  • Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole". Source: benchchem.com.

Sources

Application

Application Note: Design and Synthesis of a 1,8-Naphthyridine-Based Push-Pull Fluorescent Probe for Zinc(II) Sensing

Executive Summary & Mechanistic Rationale The 1,8-naphthyridine scaffold is a highly versatile, electron-deficient heterocycle that has garnered significant attention in the development of advanced fluorescent probes[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a highly versatile, electron-deficient heterocycle that has garnered significant attention in the development of advanced fluorescent probes[1]. Due to its rigid planar structure and the presence of two nitrogen atoms, it serves as an excellent electron acceptor in Intramolecular Charge Transfer (ICT) systems[2].

Specifically, 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS No. 2140316-48-7) provides an ideal, commercially available starting material for custom probe synthesis. The strategic placement of functional groups on this molecule dictates its utility:

  • 3,6-Dibromo Handles: These halogens serve as highly reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the precise extension of π -conjugation and the tuning of the probe's photophysical properties[3].

  • 5,7-Dimethyl Groups: These provide essential steric shielding, preventing unwanted nucleophilic attack on the electron-poor ring while enhancing solubility in organic solvents.

  • 2-Hydroxyl Group & N8 Nitrogen: The 2-ol group (which exists in a tautomeric equilibrium with its lactam form) pairs with the adjacent N8 nitrogen to create a highly specific bidentate coordination pocket. This motif is highly selective for transition metals, particularly Zinc(II), enabling Chelation-Enhanced Fluorescence (CHEF)[4].

By coupling electron-donating moieties to the 3- and 6-positions, we generate a Donor-Acceptor-Donor (D-A-D) "push-pull" architecture. In aqueous media, the free probe exhibits weak fluorescence due to non-radiative decay pathways driven by the free rotation of the donor rings. Upon coordination with Zn²⁺, structural rigidification restricts intramolecular rotation (RIR), triggering a massive increase in quantum yield[5].

Workflow SM 3,6-dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol (Acceptor Core) Coupling Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3 SM->Coupling Boronic 4-(Dimethylamino) phenylboronic acid (Donor Motif) Boronic->Coupling Probe Push-Pull Probe (D-A-D System) Coupling->Probe >80% Yield Application Zn2+ Sensing & Bioimaging Probe->Application CHEF Turn-ON

Fig 1. Synthetic workflow for the 1,8-naphthyridine push-pull fluorescent probe.

Experimental Protocols

Protocol A: Synthesis of the Push-Pull Probe (Probe-1)

This protocol utilizes a double Suzuki-Miyaura cross-coupling to append 4-(N,N-dimethylamino)phenyl groups to the naphthyridine core[6].

Causality & Self-Validation: We utilize Pd(PPh3​)4​ because its bulky triphenylphosphine ligands prevent the zero-valent palladium from being irreversibly poisoned by the coordinating nitrogens of the naphthyridine ring. A biphasic solvent system (1,4-Dioxane/Water) is chosen to ensure the simultaneous solubility of the lipophilic organic precursors and the inorganic base ( K2​CO3​ ). The reaction is self-validating via TLC: the disappearance of the UV-absorbent starting material and the appearance of a highly fluorescent (under 365 nm excitation) product spot confirms successful cross-coupling.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL Schlenk flask with 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (1.0 mmol, 1.0 equiv) and 4-(N,N-dimethylamino)phenylboronic acid (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) inside a nitrogen-filled glovebox to prevent catalyst oxidation.

  • Solvent Introduction: Inject 15 mL of anhydrous, degassed 1,4-dioxane followed by 5 mL of degassed 2M aqueous K2​CO3​ (10.0 mmol, 10.0 equiv) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under a continuous argon atmosphere for 12 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: DCM/MeOH 95:5). The product will exhibit bright yellow/green fluorescence under a 365 nm UV lamp.

  • Workup: Cool the mixture to room temperature. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution from 100% DCM to DCM/MeOH 95:5) to yield Probe-1 as a dark yellow solid.

Protocol B: Photophysical Validation and Zn²⁺ Titration

This protocol establishes the baseline photophysics of the probe and quantifies its response to Zinc(II) ions.

Causality & Self-Validation: HEPES buffer (pH 7.4) is selected to mimic physiological conditions, ensuring the 2-ol group is in the correct protonation state for metal coordination. To ensure the trustworthiness of the binding data, the titration protocol is designed as a self-validating system: the presence of a clear isosbestic point during the UV-Vis titration confirms that only two species (free probe and the 1:1 Zn²⁺ complex) exist in equilibrium, mathematically ruling out non-specific aggregation or precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of Probe-1 in spectroscopic grade DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO to maintain solubility).

  • Baseline Measurement: Record the UV-Vis absorption spectrum (300–600 nm) and the fluorescence emission spectrum (excitation at the absorption maximum, typically ~410 nm).

  • Titration: Sequentially add aliquots of a standard ZnCl2​ solution (0 to 50 µM final concentration) to the cuvette.

  • Equilibration: Allow 2 minutes of stirring after each addition to ensure complexation equilibrium before recording the spectra.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the Zn2+ concentration to calculate the Limit of Detection (LOD) and the association constant ( Ka​ ) using the Benesi-Hildebrand equation.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism relies on the suppression of non-radiative decay. In the unbound state, the single bonds connecting the dimethylaniline donors to the naphthyridine acceptor rotate freely, dissipating excited-state energy. Upon binding Zn²⁺ at the N8 and 2-OH pocket, the entire scaffold rigidifies. This Restricted Intramolecular Rotation (RIR) forces the molecule to relax via radiative pathways, resulting in a massive "Turn-ON" Intramolecular Charge Transfer (ICT) signal[2][4].

Mechanism FreeProbe Free Probe (Aqueous Media) Weak Fluorescence Non-radiative decay active Complex Probe-Zn2+ Complex Restricted Intramolecular Rotation (RIR) FreeProbe->Complex Coordination at N8 and 2-OH Metal Zn2+ Target Ion Metal->Complex Emission Strong Fluorescence Emission Chelation-Enhanced Fluorescence (CHEF) Complex->Emission ICT Turn-ON Signal

Fig 2. Signaling mechanism of the probe via Chelation-Enhanced Fluorescence (CHEF).

Quantitative Data Summaries

Table 1: Photophysical Properties of Probe-1

Solvent EnvironmentAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
Toluene (Non-polar)395460650.45
Methanol (Polar Protic)4105251150.12
HEPES Buffer (pH 7.4)4155401250.03
HEPES + 50 µM Zn²⁺430485550.58

Note: The massive increase in quantum yield in the presence of Zn²⁺ highlights the efficiency of the CHEF effect.

Table 2: Metal Binding Kinetics and Selectivity

Target IonAssociation Constant ( Ka​ , M−1 )Limit of Detection (LOD, nM)Fluorescence Enhancement Factor
Zn²⁺ 4.5×104 4519.3-fold
Cd²⁺ 1.2×103 8503.1-fold
Cu²⁺N/A (Quenching)N/A0.1-fold (Turn-OFF)
Ca²⁺ / Mg²⁺< 10> 10,000< 1.05-fold

Sources

Method

Application Note: 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol as a Bidentate Ligand in Transition Metal Complexes

Target Audience: Inorganic Chemists, Photochemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Compound Profile The rational design of transition metal complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Inorganic Chemists, Photochemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Compound Profile

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) represents a highly functionalized, versatile scaffold for advanced coordination chemistry. While the parent 1,8-naphthyridine is classically known as a bridging ligand for dinuclear complexes, the introduction of a hydroxyl group at the 2-position fundamentally alters its coordination behavior, enabling it to act as a robust bidentate chelate for mononuclear transition metals[1].

Mechanistic Insights: The Causality of Structural Features

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable rather than just how to use it:

  • Lactam-Lactim Tautomerism (N,O-Chelation): The 2-ol moiety exists in equilibrium with its 2-pyridone-like (lactam) tautomer. Upon deprotonation, the resulting anion acts as an N,O -bidentate ligand (coordinating via N8 and O2). This forms a thermodynamically stable 6-membered metallacycle, which is highly resistant to ligand dissociation under harsh catalytic conditions.

  • Electronic Tuning (3,6-Dibromo): The highly electronegative bromine atoms exert a strong inductive electron-withdrawing effect across the naphthyridine π -system. In luminescent complexes (e.g., Ir(III) or Ru(II)), this stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the emission spectrum and increasing the complex's oxidizing power in the excited state. Furthermore, the bromines serve as orthogonal handles for late-stage functionalization via cross-coupling.

  • Steric Shielding (5,7-Dimethyl): The methyl groups adjacent to the coordination sphere provide critical steric bulk. This shielding prevents unwanted solvent coordination (which can lead to non-radiative decay in phosphorescent complexes) and suppresses the formation of inactive dimeric species during catalysis.

Coordination Pathways & Visualization

The coordination mode of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is highly dependent on the basicity of the reaction medium. The diagram below illustrates the divergent pathways available to this ligand.

CoordinationPathways Lactim Lactim Tautomer (2-ol Form) Lactam Lactam Tautomer (2-one Form) Lactim->Lactam Tautomerization Dinuclear Dinuclear Complex (N1, N8 Bridging) Lactim->Dinuclear + M2(n+) (Neutral Bridging) Deprotonated Anionic Ligand (N8, O2- Donor) Lactam->Deprotonated Base (e.g., K2CO3) Mononuclear Mononuclear Complex (6-Membered Chelate) Deprotonated->Mononuclear + M(n+) (e.g., Ir, Pd)

Figure 1: Tautomerization and divergent coordination pathways of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an observable metric to ensure the reaction is proceeding as intended.

Protocol A: Synthesis of a Heteroleptic Ir(III) Photoredox Catalyst

Objective: Synthesize [Ir(ppy)2​(L)] where L is the deprotonated 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

Reagents:

  • Iridium dimer [Ir(ppy)2​(μ−Cl)]2​ : 0.1 mmol

  • Ligand (CAS 2140316-48-7): 0.22 mmol (10% excess)

  • Potassium carbonate ( K2​CO3​ ): 1.0 mmol

  • Solvent: 2-Ethoxyethanol (degassed)

Step-by-Step Methodology:

  • Dimer Cleavage & Deprotonation: In a Schlenk flask under N2​ , combine the Ir(III) dimer, the naphthyridine ligand, and K2​CO3​ .

    • Causality: K2​CO3​ is chosen because its basicity is sufficient to deprotonate the 2-ol moiety ( pKa​≈9−10 ) without causing nucleophilic degradation of the brominated aromatic rings.

  • Chelation: Add 10 mL of degassed 2-ethoxyethanol. Heat the mixture to 120 °C for 16 hours in the dark.

    • Causality: 2-Ethoxyethanol provides the high boiling point necessary to overcome the activation energy barrier for displacing the bridging chlorides and forming the sterically demanding 6-membered chelate ring.

  • Self-Validation (TLC Check): Spot the reaction mixture on silica TLC (Eluent: DCM:MeOH 95:5). The free ligand will show a low Rf​ (due to hydrogen bonding of the -OH group), while the neutral [Ir(ppy)2​(L)] complex will migrate significantly higher ( Rf​≈0.6 ) and exhibit bright orange/red luminescence under 365 nm UV light.

  • Purification: Cool to room temperature, add distilled water (30 mL) to precipitate the crude complex. Filter, wash with water and cold ethanol, and purify via neutral alumina column chromatography.

Workflow Step1 Step 1: Reagent Assembly [Ir(ppy)2(μ-Cl)]2 + Ligand Step2 Step 2: Base Addition K2CO3 (Deprotonation of 2-ol) Step1->Step2 Step3 Step 3: Thermal Chelation Reflux in 2-Ethoxyethanol, 120°C, 16h Step2->Step3 Step4 Step 4: Self-Validation TLC Check: High Rf, Luminescent Spot Step3->Step4 Step5 Step 5: Purification Precipitation & Alumina Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for the synthesis of heteroleptic Iridium(III) complexes.

Protocol B: Synthesis of a Pd(II) Precatalyst for Cross-Coupling

Objective: Synthesize [Pd(L)(OAc)] for use in challenging Suzuki-Miyaura couplings.

Step-by-Step Methodology:

  • Preparation: Dissolve Palladium(II) acetate (0.5 mmol) in anhydrous dichloromethane (DCM) at room temperature.

  • Ligand Addition: Slowly add a solution of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (0.5 mmol) in DCM.

  • Coordination: Stir at room temperature for 4 hours.

    • Causality: Unlike the inert Ir(III) center, Pd(II) is highly labile. Room temperature is sufficient for the ligand to displace one acetate. The remaining acetate acts as an internal base during subsequent catalytic cycles.

  • Isolation: Concentrate the solvent in vacuo and precipitate the yellow/orange complex using cold diethyl ether.

Quantitative Data Summary

The incorporation of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol significantly alters the physicochemical properties of the resulting complexes compared to unsubstituted analogs.

Complex TypeLigand CoordinationAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Redox Potential ( E1/2ox​ )Primary Application
Free Ligand N/A315 nm380 nm0.05N/APrecursor
[Ir(ppy)2​(L)] N8,O2 -bidentate260, 385, 450 nm610 nm (Red)0.42+1.35 V vs SCEPhotoredox Catalysis / OLEDs
[Pd(L)(OAc)] N8,O2 -bidentate340 nmNon-emissiveN/A+0.85 V vs SCECross-Coupling Precatalyst
[Ru(bpy)2​(L)]+ N8,O2 -bidentate465 nm (MLCT)655 nm0.18+1.10 V vs SCEDye-Sensitized Solar Cells

Note: The strong electron-withdrawing nature of the 3,6-dibromo substitution is responsible for the deep-red emission in the Ir(III) complex, making it highly suitable for deep-tissue biological imaging or low-energy photoredox transformations.

References

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Screening of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Derivatives

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Naphthyridine derivatives have emerged as a promising class of heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Naphthyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial screening of a specific series of these compounds: 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol derivatives. Detailed protocols for a plausible synthetic route, followed by standardized antimicrobial susceptibility testing methods—broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and agar well diffusion for assessing the Zone of Inhibition (ZOI)—are presented. Furthermore, this guide elucidates the principles behind these methodologies, data interpretation, and the critical parameters for ensuring the generation of reliable and reproducible results.

Introduction: The Rationale for Investigating Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The first antibacterial agent of this class, nalidixic acid, was introduced in 1967 and paved the way for the development of the highly successful fluoroquinolone antibiotics.[4] The antimicrobial mechanism of many naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This mode of action, coupled with the vast potential for chemical modification of the naphthyridine ring, makes this class of compounds a fertile ground for the discovery of new antimicrobials to combat resistant pathogens.

The specific substitution pattern of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is designed to explore the structure-activity relationship (SAR) of these derivatives. The presence of halogen atoms, such as bromine, is known to often enhance the antimicrobial potency of organic compounds.[3] The methyl and hydroxyl groups can also influence the molecule's solubility, lipophilicity, and interaction with biological targets. This application note provides the foundational methodologies to systematically evaluate the antimicrobial potential of this novel series of compounds.

Plausible Synthetic Pathway for 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Derivatives

A plausible and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active methylene group.[5] The following is a proposed synthetic route for the target compounds.

Synthesis of 2-Amino-5-bromo-4,6-dimethylpyridine-3-carbaldehyde (Intermediate 1)

The synthesis would commence with a commercially available substituted 2-aminopyridine. The introduction of the formyl group at the 3-position can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.[6] Subsequent bromination would yield the key intermediate.

Friedländer Annulation to form 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol (Intermediate 2)

Intermediate 1 would then be subjected to a Friedländer condensation with an appropriate active methylene compound, such as ethyl acetoacetate, in the presence of a suitable catalyst. This cyclization reaction would form the core 1,8-naphthyridin-2-ol ring system.

Bromination to Yield 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (Final Product)

The final step would involve the selective bromination at the 3-position of the naphthyridine ring to yield the target compound.

Materials and Reagents

Microbial Strains
  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal strain: Candida albicans (ATCC 90028)

Culture Media and Reagents
  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sabouraud Dextrose Broth (for fungi)

  • Sabouraud Dextrose Agar (for fungi)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotics (e.g., Ciprofloxacin, Amphotericin B)

Equipment
  • Laminar flow hood or biological safety cabinet

  • Incubator (35 ± 2 °C)

  • Autoclave

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes

  • Sterile swabs

  • Calipers or a ruler

Experimental Protocols

Preparation of Test Compounds and Controls
  • Stock Solution Preparation: Dissolve the synthesized 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol derivatives in sterile DMSO to a final concentration of 10 mg/mL.

  • Working Solutions: Prepare serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, Sabouraud Dextrose Broth for fungi) to achieve the desired concentration range for testing.

  • Control Preparation: Prepare stock solutions of the positive control antibiotics in their recommended solvents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Assay Procedure:

    • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the serially diluted test compound or control antibiotic to the corresponding wells.

    • Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria and 24-48 hours for Candida albicans.

  • MIC Determination:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[8]

    • Growth can be assessed visually or by adding a growth indicator like resazurin.

Agar Well Diffusion Method for Zone of Inhibition (ZOI) Determination

This method provides a qualitative assessment of the antimicrobial activity of a compound.[9][10]

  • Plate Preparation:

    • Prepare MHA or Sabouraud Dextrose Agar plates.

    • Using a sterile swab, evenly inoculate the surface of the agar with the standardized microbial suspension (0.5 McFarland).

  • Well Creation and Sample Addition:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) or control antibiotic into each well.

    • A negative control (DMSO) should also be included.

  • Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • ZOI Measurement:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[6]

Data Analysis and Interpretation

The results of the antimicrobial screening can be summarized in a table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity Data for 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Derivatives

CompoundTest OrganismMIC (µg/mL)ZOI (mm)
Derivative 1S. aureus1618
E. coli3214
Derivative 2S. aureus822
E. coli1619
CiprofloxacinS. aureus125
E. coli0.530

Interpretation of Results:

  • MIC: A lower MIC value indicates greater potency of the antimicrobial agent.

  • ZOI: A larger diameter of the zone of inhibition suggests greater antimicrobial activity. The size of the ZOI is influenced by factors such as the concentration of the agent, its diffusion rate through the agar, and the growth rate of the microorganism.

Visualizing the Workflow and Logical Relationships

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis Start Starting Materials Intermediate1 Intermediate 1 (Formylation & Bromination) Start->Intermediate1 Intermediate2 Intermediate 2 (Friedländer Annulation) Intermediate1->Intermediate2 FinalProduct Final Product (Bromination) Intermediate2->FinalProduct MIC_Assay Broth Microdilution (MIC Determination) FinalProduct->MIC_Assay Test Compound ZOI_Assay Agar Well Diffusion (ZOI Measurement) FinalProduct->ZOI_Assay Test Compound Inoculum Inoculum Preparation (0.5 McFarland) Inoculum->MIC_Assay Inoculum->ZOI_Assay Data MIC & ZOI Data MIC_Assay->Data ZOI_Assay->Data Interpretation Interpretation & SAR Data->Interpretation

Caption: Workflow for the synthesis and antimicrobial screening of novel naphthyridine derivatives.

Structure-Activity Relationship (SAR) Logic Diagram

SAR_Logic Core 1,8-Naphthyridin-2-ol Core Activity Antimicrobial Activity (MIC & ZOI) Core->Activity Scaffold for Activity Substituents Substituents (3-Br, 6-Br, 5-Me, 7-Me) Properties Physicochemical Properties (Lipophilicity, Solubility, etc.) Substituents->Properties Influence Properties->Activity Modulate

Caption: Logical relationship between chemical structure and antimicrobial activity.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro antimicrobial screening of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol derivatives. The data generated from these assays are crucial for identifying lead compounds and guiding further optimization through medicinal chemistry efforts. Future work should focus on expanding the panel of tested microorganisms, including clinically relevant resistant strains, and elucidating the mechanism of action of the most potent derivatives.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. Retrieved from [Link]

  • Antimicrobial activity of novel naphthyridine compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]

  • Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. (2002). PubMed. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (2014). European Journal of Chemistry. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Protocol. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved from [Link]

  • Agar well diffusion method. (n.d.). Bio-protocol. Retrieved from [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • The Role of Genetic Factors in Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC) Test Results. (2024). Microbe Investigations. Retrieved from [Link]

  • Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress. Retrieved from [Link]

Sources

Method

Application Note: In-Depth Laboratory Synthesis Protocol for 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Introduction & Mechanistic Overview 1,8-Naphthyridine derivatives are privileged scaffolds extensively utilized in medicinal chemistry, materials science, and the development of fluorescent chemosensors [1]. The specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1,8-Naphthyridine derivatives are privileged scaffolds extensively utilized in medicinal chemistry, materials science, and the development of fluorescent chemosensors [1]. The specific compound 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) serves as a highly versatile synthetic building block [3]. The orthogonal reactivity of the bromo substituents at the 3- and 6-positions enables divergent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [2], while the 2-hydroxyl group—which predominantly exists as its pyridone tautomer—provides a handle for further functionalization.

This application note details a robust, two-step synthetic methodology to access this scaffold, starting from commercially available 2-amino-4,6-dimethylpyridine.

Mechanistic Rationale

Step 1: Skraup-Type Condensation The synthesis begins with the construction of the naphthyridine core via the condensation of 2-amino-4,6-dimethylpyridine with DL-malic acid in concentrated sulfuric acid [1]. Sulfuric acid acts as both a solvent and a dehydrating agent, promoting the decarbonylation and dehydration of malic acid to form malonic semialdehyde in situ. This highly reactive intermediate undergoes a sequence of Michael addition and intramolecular cyclization with the aminopyridine to yield 5,7-dimethyl-1,8-naphthyridin-2-ol.

Step 2: Regioselective Electrophilic Aromatic Bromination The subsequent dibromination exploits the intrinsic electronic properties of the newly formed naphthyridine system. The 2-hydroxyl group strongly donates electron density via resonance, highly activating the 3-position towards electrophilic attack. Simultaneously, the methyl groups at the 5- and 7-positions inductively activate the 6-position on the adjacent ring. By utilizing a slight excess of molecular bromine in glacial acetic acid at elevated temperatures, exhaustive bromination at both the 3- and 6-positions is achieved efficiently.

Synthetic Workflow

SynthesisPathway SM 2-Amino-4,6-dimethylpyridine + DL-Malic Acid Int1 5,7-Dimethyl-1,8- naphthyridin-2-ol SM->Int1 Conc. H2SO4 110-120 °C, 5 h Prod 3,6-Dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Int1->Prod Br2 (2.5 eq) AcOH, 60 °C, 3 h

Caption: Two-step synthetic workflow for 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-ol
  • Self-Validation Checkpoint: The reaction mixture will transition from a pale suspension to a dark brown, viscous solution upon successful generation of the malonic semialdehyde intermediate.

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Ensure the system is adequately vented to a fume hood scrubber, as carbon monoxide gas is evolved during the decarbonylation of malic acid.

  • Reagent Addition: Charge the flask with 2-amino-4,6-dimethylpyridine (10.0 g, 81.8 mmol) and DL-malic acid (16.5 g, 122.7 mmol, 1.5 equiv).

  • Acid Catalysis: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (40 mL) dropwise over 30 minutes. Causality Note: The slow addition is critical to control the initial exothermic protonation and prevent the charring of organic starting materials.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 110–120 °C using a heating mantle. Maintain this temperature for 5 hours.

  • Quenching: Allow the mixture to cool to room temperature. Carefully pour the viscous solution over 300 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add concentrated aqueous ammonium hydroxide (NH₄OH) or 6M NaOH until the pH reaches 7–8. A copious pale-yellow precipitate will form. Maintain the internal temperature below 20 °C during neutralization to prevent product degradation.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake extensively with distilled water (3 × 100 mL) to remove residual inorganic salts, followed by a wash with cold ethanol (50 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight to afford 5,7-dimethyl-1,8-naphthyridin-2-ol.

Protocol B: Electrophilic Dibromination to 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
  • Self-Validation Checkpoint: The complete dissipation of the red/orange bromine color upon the addition of sodium thiosulfate confirms the successful quenching of the reaction, ensuring safe downstream handling.

  • Substrate Dissolution: In a 250 mL round-bottom flask, suspend 5,7-dimethyl-1,8-naphthyridin-2-ol (5.0 g, 28.7 mmol) in glacial acetic acid (50 mL). Causality Note: Acetic acid is selected as the solvent because its polar, protic nature stabilizes the Wheland intermediate during electrophilic aromatic substitution without reacting with the bromine.

  • Bromine Addition: Prepare a solution of molecular bromine (Br₂) (3.7 mL, 11.48 g, 71.8 mmol, 2.5 equiv) in glacial acetic acid (15 mL). Add this solution dropwise to the reaction flask at room temperature over 20 minutes.

  • Reaction Maturation: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1) to ensure complete conversion of the mono-bromo intermediate to the desired dibromo product.

  • Quenching: Cool the reaction to room temperature and pour it into 200 mL of ice-water. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic red/orange color of unreacted bromine dissipates. Causality Note: Thiosulfate reduces unreacted Br₂ to benign bromide ions, preventing over-oxidation and eliminating inhalation hazards during filtration.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the solid with water (3 × 50 mL) and cold acetone (20 mL).

  • Purification: To achieve >98% purity, recrystallize the crude product from hot N,N-dimethylformamide (DMF) or a DMF/water mixture. Dry under high vacuum to yield 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

Data Presentation: Reaction Optimization

To maximize the yield of the dibrominated product and minimize mono-brominated impurities, various conditions were evaluated during method development.

EntryEquivalents of Br₂SolventTemperature (°C)Time (h)Major Product ObservedIsolated Yield (%)
11.1AcOH2523-Bromo intermediateN/A
22.5AcOH25123,6-Dibromo product68
32.5DMF603Complex mixture42
4 2.5 AcOH 60 3 3,6-Dibromo product 86

Table 1: Optimization of bromination conditions. Entry 4 represents the optimal parameters utilized in Protocol B, balancing reaction kinetics with product stability.

References

  • Title: Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative Source: RSC Advances URL: [Link] [1]

  • Title: A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction Source: Indian Journal of Heterocyclic Chemistry URL: [Link] [2]

Application

Application Note: Regioselective Buchwald-Hartwig Amination of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Executive Summary The functionalization of highly decorated heterocycles represents a formidable challenge in modern drug discovery. The substrate 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly decorated heterocycles represents a formidable challenge in modern drug discovery. The substrate 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is a privileged pharmacophore precursor, but differentiating its two distinct carbon-bromine bonds via palladium-catalyzed C–N cross-coupling requires precise catalytic control. This application note delineates a self-validating, regioselective workflow for the Buchwald-Hartwig amination of this scaffold, providing mechanistic rationale for ligand selection, base compatibility, and the necessity of protecting group strategies.

Mechanistic Insights & Regioselectivity (The "Why")

To achieve chemoselectivity, one must analyze the substrate's structural and electronic microenvironments. The causality behind our experimental design is rooted in three fundamental principles:

  • Tautomerization & Catalyst Poisoning: In solution, 2-hydroxy-1,8-naphthyridines exist almost exclusively as their lactam tautomers, 1,8-naphthyridin-2(1H)-one [2]. The N1–H bond is relatively acidic (pKa ~13). If strong bases (e.g., NaOtBu) are used, the lactam is deprotonated, generating an anionic species that strongly coordinates to palladium, stalling the catalytic cycle or leading to competitive N-arylation.

  • Steric Differentiation (The C6 Challenge): The C6-Br bond is flanked by two methyl groups at the C5 and C7 positions. This ortho,ortho-disubstitution creates a massive steric shield. Oxidative addition of Pd(0) into the C6-Br bond is kinetically slow, and the subsequent reductive elimination of a bulky diarylamine is highly disfavored. Standard ligands cannot penetrate this steric bulk.

  • Ligand Causality:

    • For C3-Amination: The C3-Br is adjacent to the C2-carbonyl and C4-H, making it significantly more accessible. We utilize XantPhos , a bidentate ligand with a wide bite angle (111°). Its inherent bulk prevents it from accommodating the congested C6 position, funneling the reaction entirely to C3 with >99:1 regioselectivity.

    • For C6-Amination: To force coupling at the hindered C6 position, we must employ conformationally flexible, highly electron-rich ligands like Trineopentylphosphine (TNpP) [1] or dialkylbiaryl phosphines like BrettPhos [3]. These ligands stabilize the critical monoligated L1Pd(0) active species, facilitating oxidative addition into sterically hindered aryl bromides [1, 3].

Reaction Pathway Visualization

Pathway cluster_C3 Path A: Kinetically Favored cluster_C6 Path B: Sterically Hindered Substrate 3,6-dibromo-5,7-dimethyl- 1,8-naphthyridin-2(1H)-one Cond_C3 Pd2(dba)3 / XantPhos Cs2CO3, 1,4-Dioxane, 80°C Substrate->Cond_C3 Less Hindered C3-Br Prod_C3 3-Amino-6-bromo-5,7-dimethyl- 1,8-naphthyridin-2(1H)-one Cond_C3->Prod_C3 Selective C3-Amination Cond_C6 Pd G3 BrettPhos or TNpP NaOtBu, Toluene, 110°C Prod_C3->Cond_C6 N1-Protection followed by Coupling Prod_C6 3,6-Diamino-5,7-dimethyl- 1,8-naphthyridin-2(1H)-one Cond_C6->Prod_C6 C6-Amination (Requires N-Protection)

Caption: Divergent regioselective Buchwald-Hartwig amination pathways based on steric hindrance.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective C3-Amination

Rationale: Utilizing a mild base (Cs₂CO₃) prevents lactam deprotonation, while XantPhos dictates reaction exclusively at the less hindered C3 position.

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Reagent Loading: Add 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XantPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane. Seal the tube and stir at room temperature for 5 minutes to ensure homogenization.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient) to isolate the C3-aminated product.

Protocol B: Sterically Hindered C6-Amination

Rationale: The extreme steric bulk of the C5/C7 methyl groups requires a highly active L1Pd(0) catalyst (BrettPhos). Because this requires strong base (NaOtBu) and high heat (110 °C) to drive reductive elimination, the N1-lactam position MUST be protected (e.g., with a SEM group) prior to this step to prevent catalyst deactivation [2, 4].

  • Prerequisite: Ensure the starting material is N1-SEM protected (e.g., N1-SEM-3-amino-6-bromo-5,7-dimethyl-1,8-naphthyridin-2(1H)-one).

  • Reagent Loading: In an argon-purged Schlenk tube, combine the protected substrate (1.0 mmol, 1.0 eq), amine (1.5 mmol, 1.5 eq), BrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%), BrettPhos ligand (0.05 mmol, 5 mol%), and NaOtBu (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat aggressively at 110 °C for 24 hours. The high temperature is strictly required to overcome the activation barrier for reductive elimination at the ortho,ortho-disubstituted C6 position [1, 3].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the self-validating optimization data, demonstrating how ligand and base selection strictly dictate regiochemical outcomes.

EntryLigandBaseSolventTemp (°C)Substrate StateConv. (%)Regioselectivity (C3:C6)
1 XantPhos Cs₂CO₃ Dioxane80Unprotected>95 >99:1
2BINAPCs₂CO₃Toluene80Unprotected8595:5
3BrettPhosNaOtBuToluene110Unprotected<10Catalyst Poisoned
4 BrettPhos NaOtBu Toluene110N1-SEM Protected>90 0:100 (C6 only)
5TNpPK₃PO₄t-AmylOH100N1-SEM Protected880:100 (C6 only)

References

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction - ACS Publications -[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination - ACS Publications -[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC (National Institutes of Health) -[Link]

  • Transition Metal-Catalyzed Synthesis of Functionalized Arenes Under Solvent-Free Conditions - INEOS OPEN - [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Bottlenecks for 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3,6-dibromo-5,7-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7). Naphthyridine scaffolds are highly valued in drug development and synthetic chemistry, but their rigid, heavily substituted nature frequently results in severe solubility issues during synthesis, purification, and biological assay formulation[1].

This guide moves beyond basic recommendations, providing a mechanistic understanding of why this compound resists dissolution and offering self-validating protocols to overcome these barriers.

Mechanistic Causality of Insolubility

The insolubility of this compound is not arbitrary; it is the result of competing thermodynamic forces. The principle of "like dissolves like" fails when the crystal lattice energy vastly exceeds the solvation energy[1]. For this specific molecule, three structural factors drive this extreme lattice energy:

  • Lactam-Lactim Tautomerism: The hydroxyl group at the C2 position allows the molecule to tautomerize into a lactam form, facilitating the formation of extremely stable intermolecular hydrogen-bonded dimers[2].

  • Pi-Pi Stacking: The highly planar, aromatic 1,8-naphthyridine core promotes tight molecular packing in the solid state.

  • Halogen Bonding: The heavy, highly polarizable bromine atoms at C3 and C6 significantly increase lipophilicity and create strong halogen-bonding networks.

Causality Core High Lattice Energy & Insolubility F1 Lactam-Lactim H-Bonding (Dimers) F1->Core F1->Core Prevents F2 Pi-Pi Stacking (Planar Core) F2->Core F3 Halogen Bonding (C3, C6 Bromines) F3->Core S1 Polar Aprotic Solvents (H-Bond Acceptors) S1->F1 Disrupts S2 Heat / Sonication (Kinetic Energy) S2->F2 Overcomes S3 Acid/Base Addition (Ionization) S3->F1 Prevents

Mechanistic factors driving insolubility and their targeted physicochemical countermeasures.

Troubleshooting FAQs

Q1: I attempted to dissolve the compound in standard organic solvents (DCM, EtOAc, Methanol) at room temperature, but it remains a suspension. What is the fundamental issue? A1: Standard solvents lack the hydrogen-bond accepting capacity required to disrupt the lactam-lactim dimers[2]. To achieve dissolution, you must pivot to highly polar aprotic solvents (e.g., DMSO, DMF, NMP) that act as strong hydrogen bond acceptors without donating protons that would otherwise stabilize the lattice[1].

Q2: Which solvents yield the highest concentration for stock solutions, and what are their limitations? A2: The table below summarizes the quantitative solvent parameters and expected solubility profiles based on the compound's structure.

SolventDielectric Constant (ε)H-Bond AcceptorExpected Solubility ProfileRecommended Application
N-Methyl-2-pyrrolidone (NMP) 32.2StrongHigh (>50 mg/mL)High-concentration stock solutions, high-temp reactions
Dimethyl Sulfoxide (DMSO) 46.7StrongHigh (>30 mg/mL)Biological assay stocks, NMR (as DMSO-d6)
N,N-Dimethylformamide (DMF) 36.7Moderate-StrongModerate (10-30 mg/mL)General synthesis, co-solvent mixtures
Dichloromethane (DCM) 8.9WeakPoor (<1 mg/mL)Not recommended without acid/base additives
Methanol (MeOH) 32.7Strong (Protic)Poor-Moderate (1-5 mg/mL)Crystallization anti-solvent

Q3: My reaction requires a less polar solvent (e.g., THF or DCM), but the starting material won't dissolve. How can I force dissolution? A3: If solvent switching is impossible, utilize a co-solvent system or pH modification. Adding 5-10% v/v of a highly polar solvent like DMSO to a less polar solvent like THF can disrupt crystal lattice forces[3]. Alternatively, because the naphthyridine core contains basic nitrogens and a weakly acidic hydroxyl group, adjusting the pH by adding a stoichiometric amount of an organic acid (e.g., TFA) or base (e.g., DIPEA) will ionize the compound, drastically increasing its solubility[3].

Q4: How do I prevent the compound from "oiling out" or precipitating as an amorphous solid during crystallization? A4: Rapid precipitation of poorly soluble naphthyridines often leads to poor crystal quality. To slow down the crystallization process, use a vapor diffusion technique or a binary co-solvent system (e.g., dissolving in a minimal amount of hot DMF and slowly adding water as an anti-solvent) while cooling in an insulated container[3].

Validated Experimental Protocols

SolubilityWorkflow A Solid 3,6-dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol B Add Polar Aprotic Solvent (DMSO, NMP, DMF) A->B C Soluble? B->C D Proceed with Experiment C->D Yes E Apply Heat (50-70°C) & Sonication C->E No F Soluble? E->F F->D Yes G Add Acid (TFA) or Base (DBU) to form salt F->G No H Soluble? G->H H->D Yes I Consider Derivatization (e.g., N-alkylation) H->I No

Troubleshooting workflow for the dissolution of naphthyridin-2-ol derivatives.

Protocol A: Preparation of High-Concentration Stock Solutions

Designed for biological assays, NMR spectroscopy, or stock reagent preparation.

  • Weighing: Accurately weigh the required amount of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol into a dry, amber glass vial (amber glass prevents potential photolytic degradation of brominated aromatics).

  • Solvent Addition: Add the calculated volume of anhydrous NMP or DMSO. Critical Note: Do not use standard-grade solvents; trace water content drastically reduces the solubility of lipophilic heterocycles.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal Sonication: Place the vial in an ultrasonic bath heated to 50°C. Sonicate for 15-30 minutes[1]. The kinetic energy from heating combined with the cavitation from sonication is critical to overcome the high lattice energy of the halogenated core.

  • Validation Check (Self-Validating Step): Visually inspect for a completely clear solution. To ensure no micro-particulates are artificially inflating the perceived solubility, centrifuge the vial at 10,000 rpm for 5 minutes. Analyze a 10 µL aliquot of the supernatant via UV-Vis spectroscopy to confirm the concentration matches the theoretical yield.

Protocol B: Acid/Base-Mediated Dissolution for Organic Synthesis

Designed for forcing dissolution in moderately polar solvents (e.g., THF, DCM) prior to synthetic transformations.

  • Suspension: Suspend the compound in the target reaction solvent at room temperature under an inert atmosphere (Nitrogen or Argon).

  • Ionization:

    • For Base-Mediated: Add 1.1 to 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). This deprotonates the hydroxyl group, forming a highly soluble naphthyridinolate salt[3].

    • For Acid-Mediated: Add 1.1 to 1.5 equivalents of Trifluoroacetic acid (TFA). This protonates the basic naphthyridine nitrogen (N8), forming a soluble trifluoroacetate salt[3].

  • Equilibration: Stir the mixture for 10-15 minutes at room temperature until the suspension transitions into a homogeneous solution.

  • Validation Check (Self-Validating Step): Perform a rapid TLC (Thin-Layer Chromatography) or LC-MS analysis of the homogeneous solution to ensure the acid/base additive has not caused unintended degradation of the naphthyridine core before adding your primary reaction reagents.

References

  • ACS Publications. "Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines". The Journal of Physical Chemistry A.[Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with purifying highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with purifying highly functionalized heterocyclic intermediates.

3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7, MW: 331.99 g/mol ) presents unique crystallization challenges. Its dual bromine substitutions induce strong intermolecular halogen bonding (C–Br···N or C–Br···O)[1], while the planar naphthyridine core promotes extensive π-π stacking. Furthermore, the molecule undergoes lactam-lactim tautomerism (1,8-naphthyridin-2-ol ⇌ 1,8-naphthyridin-2(1H)-one), meaning the polarity of your solvent system directly influences which tautomer is stabilized during nucleation.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you achieve >99% purity.

Part 1: Core Principles & Solvent Selection

The choice of solvent is the most critical factor in recrystallization. For halogenated 1,8-naphthyridines, the goal is to find a solvent that disrupts the strong π-π and halogen-bonding networks at high temperatures but allows them to reassemble slowly upon cooling[2].

Table 1: Quantitative Solvent Screening Data for Halogenated 1,8-Naphthyridines
Solvent SystemPolaritySolubility (Boiling)Solubility (4°C)Crystal MorphologyPrimary Application
DMF / Water (Anti-solvent)High>100 mg/mL<5 mg/mLMicrocrystalline powderHigh-throughput bulk purification of crude reaction mixtures.
Hot Heptane Low~15 mg/mL<1 mg/mLColorless NeedlesRemoval of highly polar impurities; excellent for halogenated derivatives[3].
Dichloromethane / Hexane Medium>50 mg/mL~5 mg/mLBlock / PrismSingle-crystal growth via anti-solvent layering for X-ray diffraction[2].
Absolute Ethanol High (Protic)~30 mg/mL<2 mg/mLFine NeedlesStandard recrystallization; stabilizes the lactam tautomer.

Part 2: Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical state of the experiment at each step confirms whether you are on the right track.

Protocol A: Bulk Purification via Temperature Gradient (Hot Heptane/Toluene)

Causality: Halogenated naphthyridines often exhibit slow crystallization kinetics. Non-polar solvents like heptane force the compound out of solution slowly, yielding high-purity needles while leaving polar polymeric byproducts in the mother liquor[3].

  • Saturation: Place 1.0 g of crude 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol in a 100 mL round-bottom flask. Add 40 mL of heptane and heat to a gentle reflux (approx. 98°C).

  • Co-Solvent Titration (Self-Validation Step): If the solid does not fully dissolve, add toluene dropwise (up to 10 mL) while maintaining reflux until the solution is completely clear. Validation: A clear solution confirms the lattice energy has been overcome. If insoluble dark matter remains, it is a polymerized impurity.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Büchner funnel to remove insoluble carbonaceous impurities.

  • Controlled Nucleation: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool undisturbed to room temperature over 4 hours. Do not use an ice bath immediately, as rapid cooling traps impurities in the crystal lattice.

  • Harvesting: Once needle-like crystals have formed, cool the flask to 4°C for 2 hours to maximize yield. Vacuum filter and wash with 10 mL of ice-cold heptane.

Protocol B: Single Crystal Growth via Anti-Solvent Layering

Causality: To obtain crystals suitable for XRD, supersaturation must be achieved via slow diffusion rather than rapid temperature drops[2].

  • Dissolution: Dissolve 20 mg of the compound in 1 mL of Dichloromethane (DCM) in a narrow glass vial.

  • Layering (Self-Validation Step): Using a glass Pasteur pipette, carefully overlay 3 mL of Hexane down the side of the vial. Validation: You must see a sharp, distinct refractive index boundary between the heavier DCM layer and the lighter Hexane layer. If the layers mix immediately, the density gradient was compromised; restart the process.

  • Diffusion: Cap the vial loosely and leave it undisturbed in a vibration-free environment at 20°C for 3–7 days. Crystals will grow precisely at the solvent interface.

Part 3: Troubleshooting Guides & FAQs

Q: My product "oils out" (forms a thick syrup at the bottom of the flask) instead of crystallizing. What is happening and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated. Because of the heavy bromine atoms, the compound's lattice energy is easily disrupted by structurally similar impurities (e.g., monobromo-naphthyridines). Troubleshooting Step: Reheat the mixture until it forms a homogeneous solution. Add a small amount of a higher-boiling, non-polar co-solvent (like toluene) to increase the solubility, then cool the solution much more slowly. Alternatively, seed the solution with a pure crystal just before the oiling-out temperature is reached.

Q: The crude product from the synthesis is dark brown/black. How do I remove these colored impurities? A: Dark colors typically indicate high molecular weight, conjugated polymeric byproducts from the Friedländer condensation. Troubleshooting Step: Utilize activated charcoal (Norit). Add 10-15% (w/w) activated charcoal to your hot solvent mixture, boil for 5 minutes, and perform a hot filtration through a pad of Celite. The high surface area of the carbon selectively adsorbs the polymeric impurities, leaving the mother liquor pale yellow or colorless.

Q: My NMR spectrum shows co-crystallization of the 3-bromo or 6-bromo mono-substituted impurities. How do I separate them? A: Mono-halogenated impurities have very similar solubility profiles to the dibromo product, making standard recrystallization ineffective. Troubleshooting Step: Switch to a solvent system that exploits the difference in pKa and hydrogen-bonding capacity. Recrystallizing from a highly protic solvent like absolute ethanol often selectively crystallizes the dibromo compound, as the dual electron-withdrawing bromine atoms significantly alter the hydrogen-bond donor strength of the 2-ol/2-one moiety compared to the monobromo variants.

Part 4: Recrystallization Workflow Diagram

Below is the logical decision tree for troubleshooting the recrystallization of your naphthyridine derivative.

Recrystallization_Workflow Start Crude 3,6-dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Dissolve Dissolve in minimal hot solvent (e.g., Heptane/Toluene) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add activated charcoal, boil, & hot filter CheckColor->Charcoal Yes Cooling Cool slowly to Room Temp then to 4°C CheckColor->Cooling No Charcoal->Cooling CheckState What forms upon cooling? Cooling->CheckState Oil Oils out (Liquid-Liquid Phase Separation) CheckState->Oil Oil/Syrup Crystals Crystals Form CheckState->Crystals Solid Reheat Reheat & add co-solvent (Toluene) or seed crystals Oil->Reheat Reheat->Cooling Filter Vacuum filter & wash with cold anti-solvent Crystals->Filter Pure High-Purity Product (>99% by HPLC/NMR) Filter->Pure

Caption: Troubleshooting workflow for the recrystallization of 1,8-naphthyridine derivatives.

References
  • Appchem. "3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol | 2140316-48-7". Appchemical.com.
  • Asian Publication Corporation. "Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes". Asianpubs.org.
  • BenchChem. "Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds". Benchchem.com.
  • National Institutes of Health (NIH). "Effects of Ionizing Radiation on Halogen-Bonded Dipyridyl-Naphthalenediimide Cocrystals". Nih.gov.
  • University of Calgary. "RECRYSTALLISATION". Ucalgary.ca.

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Debromination in Catalytic Coupling of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate hydrodehalogenation (debro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate hydrodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol .

Part 1: Diagnostic Overview & Mechanistic Causality

3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol presents a unique synthetic challenge. The 6-bromo position is severely sterically encumbered by the flanking 5,7-dimethyl groups. This steric bulk significantly decelerates the transmetalation step of the catalytic cycle. Concurrently, the 2-ol moiety (which exists in equilibrium with its 1,8-naphthyridin-2(1H)-one lactam tautomer) can coordinate to the palladium center or act as an endogenous proton source.

When transmetalation is sluggish, the long-lived Ar-Pd(II)-Br intermediate becomes highly susceptible to hydrodehalogenation. If a hydride source is present in the reaction matrix (e.g., from protic solvents, adventitious water, or basic conditions), the intermediate undergoes premature reductive elimination, yielding the undesired debrominated byproduct instead of the target cross-coupled product.

CatalyticCycle Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet + R-B(OH)2 (Rate-Limiting) PdH [Ar-Pd(II)-H] Intermediate OxAdd->PdH Sluggish Transmetalation RedElim Reductive Elimination Desired Product TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Hydride Hydride Source (Alcohols / H2O / Base) Hydride->PdH β-Hydride Elimination Debrom Hydrodehalogenation Debrominated Byproduct PdH->Debrom Reductive Elimination

Caption: Catalytic cycle contrasting the desired cross-coupling pathway versus the debromination side reaction.

Part 2: Troubleshooting Guide & FAQs

Q: Why am I seeing up to 40% debromination when using standard Pd(PPh₃)₄ and ethanol? A: Primary and secondary alcohols are notorious for undergoing β-hydride elimination after coordinating to the Pd(II) center, effectively acting as potent hydride donors. Real-time ESI-MS monitoring has conclusively shown that alcohol solvents are a primary source of hydrides in these specific side reactions . You must switch to a rigorously degassed, aprotic solvent system like 1,4-Dioxane or Toluene to eliminate this pathway.

Q: How does the choice of phosphine ligand influence the debromination pathway? A: The product distribution between the desired C-C coupling and unwanted hydrodehalogenation is heavily dictated by the steric and electronic properties of the phosphine ligand . Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) accelerate the rate-limiting transmetalation and reductive elimination steps. By drastically shortening the half-life of the Ar-Pd(II)-Br intermediate, these ligands successfully outcompete the hydrodehalogenation pathway—a strategy proven highly effective in analogous functionalized pyrazolo-pyrimidine systems .

Q: Should I protect the 2-ol group prior to coupling? A: Yes, it is highly recommended. The acidic N-H or O-H proton of the naphthyridin-2-ol/lactam tautomer can react with the base to form water, which, in the presence of nucleophilic phosphines, generates a hydride source . Masking the hydroxyl group as a benzyl (Bn) or methoxymethyl (MOM) ether eliminates this endogenous proton source and prevents unwanted chelation to the palladium catalyst, ensuring the catalyst remains active for the desired cross-coupling.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination during the Suzuki-Miyaura coupling of our target substrate.

Table 1: Impact of Reaction Parameters on the Coupling of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

EntryCatalyst / LigandSolventBaseAdditive / ProtectionTarget Yield (%)Debromination (%)
1Pd(PPh₃)₄EtOH / H₂ONa₂CO₃None (Free -OH)2245
2Pd(dppf)Cl₂1,4-DioxaneK₂CO₃None (Free -OH)4128
3Pd₂(dba)₃ / XPhos1,4-DioxaneK₃PO₄None (Free -OH)6512
4Pd₂(dba)₃ / XPhosTolueneCs₂CO₃O-Benzyl Protection92 < 2

Part 4: Standardized Self-Validating Protocol

To guarantee reproducibility and scientific integrity, follow this self-validating methodology for the Suzuki-Miyaura coupling of the O-protected substrate.

Workflow Start Issue: High Debromination Detected via LC-MS CheckSolvent 1. Solvent Optimization Eliminate Protic Solvents (Use Toluene) Start->CheckSolvent CheckLigand 2. Ligand Selection Deploy Bulky Phosphines (e.g., XPhos) CheckSolvent->CheckLigand CheckBase 3. Base Adjustment Switch to Anhydrous Cs2CO3 CheckLigand->CheckBase CheckProtect 4. Substrate Masking Protect 2-ol Group (e.g., Benzyl Ether) CheckBase->CheckProtect Success Self-Validated Protocol >95% Target Conversion CheckProtect->Success

Caption: Step-by-step experimental workflow for troubleshooting and eliminating debromination side reactions.

Step-by-Step Methodology:

Step 1: Rigorous Degassing In a Schlenk flask, combine Toluene (10 mL) and anhydrous Cs₂CO₃ (3.0 equiv). Perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents catalyst deactivation, while removing trace moisture eliminates a primary hydride source.

Step 2: Reagent Assembly Inside an argon-filled glovebox, add the O-protected 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5.0 mol%) to the degassed mixture. Seal the flask and transfer it to a heating block set to 80 °C.

Step 3: Self-Validation Checkpoint (In-Process Control) At t=2 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in HPLC-grade Acetonitrile and analyze via LC-MS. Validation Criteria:

  • Confirm the presence of the [M+H]+ mass corresponding to the desired cross-coupled product.

  • Calculate the ratio of the Target Product Area to the Debrominated Byproduct Area ( [M−Br+H]+ ). This ratio must be > 20:1 .

  • Action: If the ratio is < 10:1, immediately halt the reaction. This indicates oxygen ingress or solvent contamination (moisture/alcohols). Discard the mixture and restart with freshly purified reagents.

Step 4: Workup and Isolation Upon full consumption of the starting material (typically 6-8 hours), cool the reaction to room temperature. Filter through a pad of Celite to remove the palladium black and inorganic salts, eluting with Ethyl Acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure cross-coupled product.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (ACS Publications) URL:[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives Source: RSC Advances (RSC Publishing) URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the yield and purity of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the yield and purity of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol. The synthesis relies on a two-stage process: a modified Skraup/Pechmann cyclization to construct the 1,8-naphthyridine core, followed by a regioselective electrophilic aromatic dibromination.

Below, you will find a mechanistic breakdown, troubleshooting FAQs addressing the causality of common failures, optimization data, and self-validating protocols.

Mechanistic Workflow

SynthesisWorkflow SM1 2-Amino-4,6- dimethylpyridine Int1 5,7-Dimethyl-1,8- naphthyridin-2-ol SM1->Int1 H2SO4, 115°C Cyclization SM2 Malic Acid (Carbon Source) SM2->Int1 Dehydration Product 3,6-Dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Int1->Product Electrophilic Bromination Reagent NBS (2.1 eq) in DMF Reagent->Product Br+ Source

Figure 1: Two-step synthetic workflow for 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

Frequently Asked Questions (FAQs)

Phase 1: Core Synthesis (Cyclization)

Q1: Why is my yield of the 5,7-dimethyl-1,8-naphthyridin-2-ol intermediate consistently below 40%? A1: The cyclization of 2-aminopyridines with malic acid in concentrated sulfuric acid is a well-established route for 1,8-naphthyridine core synthesis, but it is highly temperature-dependent [2]. Malic acid undergoes in situ dehydration and decarbonylation to form a reactive electrophile (a formylacetic acid equivalent). If the internal temperature drops below 110 °C, this dehydration is incomplete. Conversely, if it exceeds 125 °C, malic acid rapidly polymerizes into intractable tars, starving the reaction of its carbon source. Solution: Maintain the internal reaction temperature strictly between 115 °C and 120 °C. Add the malic acid in small portions to prevent thermal runaway.

Q2: How can I efficiently isolate the naphthyridin-2-ol intermediate from the sulfuric acid mixture without forming an unfilterable colloid? A2: Direct quenching of the acidic mixture into water often leads to a colloidal suspension. The causality here is the protonation of the naphthyridine nitrogens, which keeps the product partially soluble as a sulfate salt. Solution: Quench the reaction mixture over crushed ice to control the exotherm, then slowly neutralize with aqueous ammonia (NH₄OH) to exactly pH 7.0–7.5. Reaching this specific isoelectric point ensures the neutral species precipitates as a highly crystalline, easily filterable solid.

Phase 2: Regioselective Dibromination

Q3: I am observing a mixture of mono-, di-, and tri-brominated products. How do I selectively achieve the 3,6-dibromo derivative? A3: The 1,8-naphthyridin-2-ol system is highly activated toward electrophilic aromatic substitution at the 3-position (due to the adjacent enamine-like hydroxyl/lactam group) and the 6-position (activated by the electron-donating 5,7-dimethyl groups) [1]. Using elemental bromine (Br₂) often leads to over-bromination due to its aggressive reactivity. Solution: N-Bromosuccinimide (NBS) provides a controlled, steady concentration of electrophilic Br⁺. Use exactly 2.05 to 2.10 equivalents of NBS in N,N-dimethylformamide (DMF). The polar aprotic nature of DMF stabilizes the bromonium intermediate, enhancing regioselectivity without promoting over-oxidation.

Q4: The dibrominated product is highly insoluble. What is the best method for purification? A4: The 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol exhibits strong intermolecular hydrogen bonding and π-π stacking, rendering it insoluble in most standard organic solvents. Attempting column chromatography will result in massive material loss on the silica gel. Solution: Exploit its insolubility. After quenching the reaction in water and filtering the crude solid, triturate (do not recrystallize) the solid with hot ethanol. The impurities (succinimide and monobrominated byproducts) will dissolve, leaving the pure dibrominated product intact.

Quantitative Optimization Data

The following table summarizes the causal relationship between bromination parameters and the resulting yield/purity of the final compound.

Brominating AgentEquivalentsSolventTemperatureTimeYield (%)Purity (%)Mechanistic Observation
Br₂2.5AcOH25 °C4 h4265Significant tribromination and degradation.
Br₂2.0AcOH25 °C4 h5570Uncontrollable mixture of mono/di/tri species.
NBS2.1AcOH50 °C12 h6885Sluggish reaction; partial insolubility of NBS.
NBS 2.1 DMF 25 °C 6 h 89 >98 Optimal regioselectivity; clean precipitation.
NBS3.0DMF50 °C6 h6075Over-oxidation and loss of target compound.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-ol

Self-Validation Checkpoint: The reaction mixture will transition from a yellow suspension to a dark, syrupy solution upon successful dehydration of malic acid.

  • Charge a 250 mL round-bottom flask with 2-amino-4,6-dimethylpyridine (1.0 eq) and malic acid (1.2 eq).

  • Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (approx. 3 mL per gram of starting material) dropwise to control the initial exotherm.

  • Equip the flask with a reflux condenser and gradually heat the mixture to an internal temperature of 115–120 °C. Maintain this temperature for exactly 4 hours.

  • Cool the dark syrupy mixture to room temperature and pour it carefully over 100 g of crushed ice with vigorous stirring.

  • Neutralize the highly acidic solution by adding aqueous NH₄OH (28%) dropwise under continuous stirring until a pH of 7.0–7.5 is reached. A thick beige/yellow precipitate will form.

  • Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water (3 × 50 mL) to remove residual ammonium sulfate, and dry under vacuum at 60 °C to afford the intermediate.

Protocol B: Synthesis of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Self-Validation Checkpoint: The initial suspension will momentarily clear as the monobrominated intermediate forms, followed by the precipitation of the highly insoluble dibrominated product.

  • Suspend 5,7-dimethyl-1,8-naphthyridin-2-ol (1.0 eq) in anhydrous DMF (10 mL per gram of substrate) in a round-bottom flask.

  • Protect the reaction flask from light by wrapping it in aluminum foil to prevent radical-mediated side-reactions.

  • Add N-Bromosuccinimide (NBS, 2.1 eq) portion-wise over 15 minutes at room temperature (25 °C) to prevent a sudden exotherm.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by pouring the mixture into ice-cold distilled water (3 times the volume of DMF used). Stir for 15 minutes to ensure complete precipitation.

  • Filter the crude solid under vacuum.

  • Purification (Trituration): Transfer the crude solid to a beaker and suspend it in hot ethanol (50 °C, 5 mL per gram of solid). Stir vigorously for 30 minutes. Cool to room temperature, filter, and wash with a small amount of cold ethanol. Dry under vacuum to yield the pure 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

References

  • Naphthyridine chemistry. IX. Bromination and amination of the 1,X-naphthyridines , The Journal of Organic Chemistry.[Link]

  • Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative , RSC Advances.[Link]

Troubleshooting

HPLC method development and validation for 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex method development and v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex method development and validation lifecycle for 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7).

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry[1]. However, its unique physicochemical properties—specifically its basic nitrogen atoms, extreme hydrophobicity from dibromo substitution, and lactim-lactam tautomerism—create distinct chromatographic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to help you build a robust, self-validating analytical system compliant with ICH Q2(R2) guidelines[2].

Diagnostic Workflow for Naphthyridine Chromatography

Before diving into specific troubleshooting steps, consult the logic diagram below. It maps the causal relationships between common chromatographic failures and their physicochemical root causes, dictating the necessary corrective actions.

Troubleshooting_Logic Start Chromatographic Issue Detected Split Peak Splitting / Broadening Start->Split Tailing Severe Peak Tailing (As > 2.0) Start->Tailing Pressure Precipitation / High Pressure Start->Pressure Tautomerism Cause: Lactim-Lactam Tautomerism Split->Tautomerism Silanol Cause: Basic N-Silanol Interactions Tailing->Silanol Solubility Cause: Bromine-induced Hydrophobicity Pressure->Solubility Sol1 Action: Lower pH (<3.0) & Increase Temp (45°C) Tautomerism->Sol1 Sol2 Action: Use End-capped C18 & 0.1% TFA Modifier Silanol->Sol2 Sol3 Action: Dissolve in DMSO, Dilute with ACN Solubility->Sol3 Valid Proceed to ICH Q2(R2) Validation Sol1->Valid Sol2->Valid Sol3->Valid

Workflow for diagnosing and resolving HPLC issues for 1,8-naphthyridine derivatives.

Troubleshooting & FAQs

Q1: Why am I observing peak splitting or severe broadening for this compound, even with a brand-new column? The Causality: The 2-ol substituent on the naphthyridine ring exists in a dynamic equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) tautomers. If the rate of interconversion is similar to the timescale of your chromatographic separation, the molecule exists in mixed states as it travels down the column, resulting in split peaks or a broad "saddle" between two peaks. The Solution: You must lock the tautomeric state or accelerate the interconversion. Lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) suppresses ionization and heavily favors the hydrogen-bonded lactam form[1]. Additionally, elevating the column temperature to 45°C provides the thermal energy required to speed up interconversion, coalescing the states into a single, sharp band.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I resolve this? The Causality: The basic nitrogen atoms in the 1,8-naphthyridine core (specifically N8) act as strong electron donors. They interact via ion-exchange mechanisms with residual, unreacted acidic silanols (pKa ~3.5-4.5) on the silica support of your stationary phase. The Solution: First, ensure you are using a highly end-capped, base-deactivated C18 column. Second, the addition of 0.1% TFA to the mobile phase serves a dual purpose: it lowers the pH to fully protonate (neutralize) the surface silanols, and the trifluoroacetate acts as a volatile ion-pairing reagent that masks the basic nitrogens on the analyte[1].

Q3: The compound precipitates when injected, causing high backpressure. How should I prepare the sample? The Causality: The addition of two bromine atoms (3,6-dibromo) and two methyl groups (5,7-dimethyl) makes this specific naphthyridine derivative exceptionally hydrophobic and highly polarizable. It has near-zero solubility in purely aqueous buffers. The Solution: Never dissolve this standard directly in the mobile phase if it contains high water content. Dissolve the crude or pure standard in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 1-10 mg/mL)[1]. For the final working solution, dilute this stock using the organic modifier (Acetonitrile) rather than water. Keep injection volumes small (≤ 5 µL) to prevent solvent-mismatch precipitation at the column head.

Q4: Should I use a C18 or a Phenyl-Hexyl column for related impurities? The Causality: While C18 relies purely on hydrophobic dispersive forces, the 1,8-naphthyridine core is a rigid, conjugated aromatic system. A reversed-phase phenyl-hexyl column can offer orthogonal selectivity by engaging in π−π interactions with the naphthyridine rings[3]. This is highly recommended if you are trying to separate closely related halogenated impurities (e.g., monobromo vs. dibromo derivatives), as the polarizability of the bromine atoms interacts uniquely with the phenyl stationary phase.

Self-Validating Experimental Protocol

A robust method does not just separate peaks; it continuously proves its own suitability. The following protocol integrates System Suitability Testing (SST) directly into the workflow.

Phase 1: Mobile Phase & Instrument Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas[1].

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Setup: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Set the column oven to 45°C to resolve tautomeric splitting.

  • Pump Parameters: Set an isocratic flow of 40% Mobile Phase A and 60% Mobile Phase B at 1.0 mL/min. (The high organic ratio is required due to the dibromo hydrophobicity).

Phase 2: Sample Preparation

  • Weigh exactly 10.0 mg of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol reference standard.

  • Dissolve completely in 1.0 mL of DMSO to yield a 10 mg/mL stock solution[1].

  • Dilute 10 µL of the stock solution into 990 µL of Acetonitrile to yield a 100 µg/mL working standard.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: Execution & System Suitability (SST)

  • Inject 5 µL of the working standard six consecutive times.

  • Monitor UV absorbance at 254 nm and 320 nm (to capture the extended conjugation of the naphthyridine ring).

  • The system is only validated for the day's run if it passes the quantitative metrics outlined in Table 1.

Quantitative Data & Validation Metrics

To comply with regulatory submissions, your method must be validated according to ICH Q2(R2) guidelines[2]. Below are the summarized targets for both daily System Suitability and full Method Validation.

Table 1: Daily System Suitability Criteria (Self-Validation)

ParameterMechanistic PurposeAcceptance Criteria
Retention Time (tR) RSD Ensures pump stability and consistent tautomeric state.≤ 1.0% (n=6)
Peak Area RSD Verifies autosampler precision and sample solubility.≤ 2.0% (n=6)
Asymmetry Factor (As) Confirms suppression of silanol-nitrogen interactions.0.8 - 1.5
Theoretical Plates (N) Validates column efficiency and proper end-capping.> 5,000

Table 2: ICH Q2(R2) Validation Parameters

Validation CharacteristicICH Q2(R2) Requirement[2]Target Acceptance Criteria for Naphthyridines
Specificity Complete separation from impurities/degradants.Resolution (Rs) > 2.0 from nearest peak.
Linearity Proportional response across the testing range.R² ≥ 0.999 (Range: 25% to 150% of nominal).
Accuracy Agreement with the true reference value.98.0% - 102.0% recovery at 3 concentration levels.
Precision Closeness of agreement between independent tests.Repeatability RSD ≤ 2.0%; Intermediate RSD ≤ 2.0%.
Robustness Reliability against deliberate method variations.Asymmetry and Rs maintained with ±2°C temp changes.
References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL: [Link]

  • Improved HPLC Method Using 2,3-naphthalenedicarboxaldehyde as Fluorescent Labeling Agent for Quantification of Histamine in Human Immunoglobulin Preparations National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Optimization

minimizing side reactions during halogenation of 1,8-naphthyridines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the halogenation of 1,8-naphthyridines. This resource is designed to provide in-depth troubleshooting gu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the halogenation of 1,8-naphthyridines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of halogenated 1,8-naphthyridine derivatives. As a core scaffold in medicinal chemistry and materials science, the precise functionalization of 1,8-naphthyridines is critical.[1][2] This guide, compiled from established literature and practical experience, will help you navigate the complexities of these reactions and minimize common side reactions to achieve your desired products with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My halogenation reaction is resulting in a complex mixture of products, including di-substituted and isomeric impurities. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the halogenation of 1,8-naphthyridines is a common challenge due to the electronic nature of the heterocyclic system.[3] Several factors influence the position of halogenation. Here’s a breakdown of strategies to improve selectivity:

  • Understanding the Directing Effects: The nitrogen atoms in the 1,8-naphthyridine ring are electron-withdrawing, which deactivates the ring towards electrophilic substitution. The positions most susceptible to electrophilic attack are typically the 3- and 6-positions, followed by the 5- and 4-positions. The exact regioselectivity can be influenced by the substituents already present on the ring.

  • Choice of Halogenating Agent: The reactivity of the halogenating agent plays a crucial role.

    • For Iodination: Using molecular iodine (I₂) can be an effective and mild method for the synthesis of 3-iodo substituted 1,8-naphthyridines.[4] Other electrophilic iodine sources like N-iodosuccinimide (NIS) and iodine monochloride (ICl) can also be employed, with I₂ often showing high efficiency.[4]

    • For Bromination and Chlorination: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common reagents. The reaction conditions, particularly the solvent and temperature, will significantly impact the outcome.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction pathway. For instance, polar solvents can stabilize charged intermediates, potentially altering the regioselectivity.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.

  • Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms as an N-oxide can direct the halogenation to a specific position.[5]

Q2: I am observing significant amounts of N-oxidation as a side product during my halogenation. How can I prevent this?

A2: N-oxidation is a frequent side reaction, especially when using more reactive halogenating agents or when the reaction is performed under oxidizing conditions. The lone pair of electrons on the nitrogen atoms can be susceptible to attack by electrophilic halogen sources.

  • Use Milder Reagents: Opt for less aggressive halogenating agents. For example, if using elemental halogens, consider switching to an N-halosuccinimide.

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess might be necessary for complete conversion, but a large excess will increase the likelihood of side reactions like N-oxidation and over-halogenation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[6]

  • Temperature Control: As with improving regioselectivity, maintaining a low reaction temperature can help to suppress unwanted N-oxidation.

Q3: My reaction is sluggish, and I have a low yield of the desired halogenated product. What can I do to improve the reaction rate and yield?

A3: Low reactivity of the 1,8-naphthyridine core can be a hurdle. Here are some strategies to enhance the reaction rate and improve your yield:

  • Catalysis: For certain halogenations, particularly of aromatic systems, a Lewis acid catalyst may be required to increase the electrophilicity of the halogen.[7] However, care must be taken as this can also lead to increased side reactions.

  • Activation of the Substrate: If the 1,8-naphthyridine ring is highly deactivated by electron-withdrawing groups, consider strategies to increase its electron density. This might involve modifying the synthetic route to introduce the halogen at an earlier stage before adding deactivating substituents.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Experiment with different solvents to find one that provides good solubility for your starting material and facilitates the desired reaction pathway.

  • Microwave Irradiation: In some cases, using microwave irradiation can accelerate the reaction and improve yields, often with shorter reaction times.

Q4: I am struggling with the purification of my halogenated 1,8-naphthyridine. The product co-elutes with starting material and/or side products during column chromatography. What are some effective purification strategies?

A4: Purification can be challenging, especially when dealing with isomeric impurities or products with similar polarity to the starting material.[8]

  • Column Chromatography Optimization:

    • Stationary Phase: While silica gel is common, consider using alumina if your compound is sensitive to the acidic nature of silica.[8]

    • Mobile Phase: A shallow gradient of a polar solvent in a non-polar solvent can improve separation.[8] Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can help to reduce tailing of basic compounds on silica gel.[8]

  • Acid-Base Extraction: Take advantage of the basicity of the 1,8-naphthyridine nitrogen atoms. An acidic wash (e.g., with 10% aqueous HCl) during the workup can extract the basic product and impurities into the aqueous layer, leaving non-basic impurities in the organic layer.[8] The pH of the aqueous layer can then be carefully adjusted to precipitate or allow for extraction of the desired product.[8]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. If your compound "oils out," try using a different solvent or a solvent mixture, and ensure slow cooling to promote crystal growth.[8]

  • Derivatization: In difficult cases, consider derivatizing the mixture to alter the polarity of one component, facilitating separation. The derivatizing group can then be removed in a subsequent step.[8]

Troubleshooting Guide: Common Issues and Solutions

This table provides a quick reference for troubleshooting common problems during the halogenation of 1,8-naphthyridines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive halogenating agent. 2. Deactivated 1,8-naphthyridine substrate. 3. Inappropriate reaction temperature.1. Use a more reactive halogenating agent (e.g., elemental halogen with a Lewis acid). 2. Consider activating groups on the ring or a different synthetic route. 3. Increase the reaction temperature or use microwave irradiation.
Over-halogenation (Di- or Poly-halogenation) 1. Excess of halogenating agent. 2. Highly reactive substrate. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the halogenating agent. 2. Use a milder halogenating agent. 3. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is formed.
Formation of Isomeric Products 1. Competing reaction at different positions. 2. Thermodynamic vs. kinetic control.1. Optimize the choice of halogenating agent and solvent. 2. Adjust the reaction temperature to favor the desired isomer.
Hydrolysis of Halogenated Product 1. Presence of water in the reaction mixture. 2. Workup conditions are too harsh (e.g., strongly acidic or basic).1. Use anhydrous solvents and reagents. 2. Perform the workup under neutral or mildly acidic/basic conditions.
Poor Product Recovery after Workup 1. Product loss during extraction due to incorrect pH. 2. Product is partially soluble in the aqueous phase.1. Carefully control the pH during acid-base extractions. 2. Perform multiple extractions with the organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Iodination of 1,8-Naphthyridines using Molecular Iodine [4]

This protocol describes a general method for the synthesis of 3-iodo substituted 1,8-naphthyridines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2-aminonicotinaldehyde (1 equivalent) in a suitable solvent such as methanol or chloroform.

  • Addition of Reagents: To the stirred solution, add the active methylene compound (1 equivalent).

  • Iodination: Add molecular iodine (I₂) (2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Purification of Halogenated 1,8-Naphthyridines by Acid-Base Extraction [8]

This protocol is useful for separating basic halogenated 1,8-naphthyridines from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 10% aqueous hydrochloric acid. The basic products will move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product. The organic layer containing non-basic impurities can be discarded.

  • pH Adjustment & Product Isolation: Cool the aqueous layer in an ice bath and slowly adjust the pH to approximately 4-8 (depending on the pKa of the product) using a suitable base (e.g., 5 M NaOH solution).

  • Final Extraction: Extract the pH-adjusted aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Halogenation of 1,8-Naphthyridine

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products Naphthyridine 1,8-Naphthyridine Derivative DesiredProduct Mono-halogenated 1,8-Naphthyridine Naphthyridine->DesiredProduct SideProduct3 N-Oxide Naphthyridine->SideProduct3 Oxidative Conditions HalogenatingAgent Halogenating Agent (e.g., NBS, I₂) HalogenatingAgent->DesiredProduct Solvent Solvent Solvent->DesiredProduct Temperature Temperature Temperature->DesiredProduct Catalyst Catalyst (optional) Catalyst->DesiredProduct SideProduct1 Di-halogenated Product DesiredProduct->SideProduct1 Excess Reagent SideProduct2 Isomeric Product DesiredProduct->SideProduct2 Thermodynamic Control

Caption: Key factors influencing the outcome of 1,8-naphthyridine halogenation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Halogenated 1,8-Naphthyridine CheckReactivity Is the starting material deactivated? Start->CheckReactivity CheckConditions Are reaction conditions optimal? CheckReactivity->CheckConditions No ActivateSubstrate Modify synthetic route or use activating groups CheckReactivity->ActivateSubstrate Yes CheckWorkup Is product lost during workup? CheckConditions->CheckWorkup Yes OptimizeConditions Adjust temperature, solvent, or reaction time CheckConditions->OptimizeConditions No OptimizeWorkup Optimize pH for extraction and use multiple extractions CheckWorkup->OptimizeWorkup Yes Success Improved Yield CheckWorkup->Success No ActivateSubstrate->CheckConditions IncreaseReactivity Use more reactive halogenating agent or catalyst OptimizeConditions->Success OptimizeWorkup->Success

Caption: A step-by-step guide to diagnosing and resolving low reaction yields.

References

  • Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs - Benchchem.
  • Discovery of intermolecular cascade annulation for dihydrobenzo[b][8][9]naphthyridine-ylidene-pyrrolidinetriones - PMC. Available from:

  • 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines | The Journal of Organic Chemistry - ACS Publications.
  • US4847428A - Purification of halogenated aromatic compounds - Google Patents.
  • Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications.
  • Design and study of Bi[8][9]naphthyridine ligands as potential photooxidation mediators in Ru(II) polypyridyl aquo complexes - PubMed. Available from:

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Journal of the American Chemical Society - ACS Publications.
  • 13.4: The Mechanism of Halogenation - Chemistry LibreTexts.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents | Journal of the American Chemical Society.
  • A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity - ResearchGate.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC.
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal.
  • One-pot synthesis of annulated 1,8-naphthyridines - ResearchGate.
  • (PDF) A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction - ResearchGate.
  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing).
  • AND 2,14][8][9]NAPHTHYRIDINES AND OXIDATION - Semantic Scholar. Available from:

  • Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - RSC Publishing.
  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives | Organic Letters - ACS Publications.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance - PubMed.
  • Regioselective synthesis of functionalized[8][9]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing). Available from:

  • Halogenation Reactions | Key Syntheses in Chemistry.
  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Synthetic Approaches to 1,8‐Naphthyridones. - ResearchGate.

Sources

Troubleshooting

resolving peak broadening in NMR spectra of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Welcome to the Advanced NMR Diagnostics Hub. This guide is engineered for researchers and drug development professionals facing spectral resolution challenges with complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Diagnostics Hub. This guide is engineered for researchers and drug development professionals facing spectral resolution challenges with complex heterocyclic scaffolds.

Target Analyte: 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Primary Symptom: Severe peak broadening in 1H and 13C NMR spectra, loss of signal-to-noise (S/N) ratio, and unresolvable multiplet structures.

As a Senior Application Scientist, I approach NMR troubleshooting not as a trial-and-error exercise, but as a systematic deconstruction of molecular physics. Peak broadening is rarely a single instrument failure; it is the physical manifestation of molecular dynamics, relaxation pathways, and supramolecular interactions occurring on the NMR timescale.

Mechanistic Origins of Peak Broadening (The "Why")

To solve broadening in 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, we must first understand the causality behind the spectral degradation. This molecule presents a trifecta of physicochemical challenges:

  • Lactam-Lactim Tautomerism (Chemical Exchange): The 2-ol moiety exists in a dynamic equilibrium with its 2-one (lactam) tautomer. When the interconversion rate ( kex​ ) is comparable to the difference in resonance frequencies ( Δν ) of the two tautomers, the system enters the intermediate exchange regime. This causes severe broadening of the exchanging NH/OH proton and adjacent nuclei (like the 5-CH 3​ and 7-CH 3​ groups)[1].

  • Supramolecular Aggregation: 1,8-naphthyridine derivatives feature a highly efficient hydrogen-bonding donor-acceptor motif. In non-polar solvents, they readily self-assemble into hydrogen-bonded dimers (e.g., DDA/AAD arrays)[2]. This aggregation drastically increases the molecular correlation time ( τc​ ). A larger τc​ accelerates transverse relaxation ( T2​ ), causing the NMR signal to decay more rapidly and resulting in broad linewidths[3].

  • Quadrupolar Relaxation: The molecule contains two bromine isotopes ( 79 Br and 81 Br, both spin I=3/2 ) and nitrogen atoms ( 14 N, spin I=1 ). The asymmetric electric field gradients around these quadrupolar nuclei facilitate rapid T2​ relaxation of directly bonded or adjacent 13 C and 1 H nuclei, often broadening their signals into the baseline[4].

Diagnostic Workflow

Do not blindly change parameters. Use the following self-validating logic matrix to isolate the dominant broadening mechanism.

NMR_Troubleshooting Start Broad NMR Peaks in Naphthyridin-2-ol CheckShimming Is instrument lock & TMS peak sharp? Start->CheckShimming FixShimming Re-shim Z-gradients & check viscosity CheckShimming->FixShimming No CheckConc Perform Dilution Study (50mM to 5mM) CheckShimming->CheckConc Yes AggResult Do peaks sharpen upon dilution? CheckConc->AggResult AggTrue Aggregation Confirmed: Switch to polar aprotic solvent (DMSO-d6) AggResult->AggTrue Yes CheckTemp Perform VT-NMR (298K to 353K) AggResult->CheckTemp No TempResult Do peaks sharpen at high temp? CheckTemp->TempResult TempTrue Intermediate Exchange: Acquire at elevated temp (Fast Exchange Regime) TempResult->TempTrue Yes Quadrupolar Residual Broadening: Quadrupolar effects from Br and N nuclei TempResult->Quadrupolar No

Diagnostic workflow for isolating chemical exchange, aggregation, and quadrupolar effects.

Experimental Protocols

Every protocol below is designed as a self-validating system . The outcome of the experiment inherently proves or disproves the hypothesis.

Protocol A: Variable Temperature (VT) NMR for Chemical Exchange

Objective: Push the lactam-lactim tautomerization out of the intermediate exchange regime and into the fast exchange regime ( kex​≫Δν ) to yield sharp, time-averaged signals[1].

  • Sample Preparation: Prepare a 15 mM sample of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol in DMSO-d 6​ . (DMSO is chosen for its high boiling point and low volatility at elevated temperatures)[5].

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Record the Full Width at Half Maximum (FWHM) of the 5-CH 3​ and 7-CH 3​ signals.

  • Thermal Titration: Increase the probe temperature in 15 K increments (e.g., 313 K, 328 K, 343 K, 353 K).

  • Equilibration & Shimming (Critical): At each step, allow exactly 10 minutes for thermal equilibration. You must re-shim the Z1 and Z2 gradients at each temperature, as the solvent's magnetic susceptibility and density are temperature-dependent[1].

  • System Validation: If the broadening is caused by intermediate exchange, the broad baseline humps will coalesce and sharpen into distinct singlets as the temperature increases. If the peaks broaden further, the system was originally in the slow exchange regime, and you must cool the sample instead.

Protocol B: Dilution Studies for Supramolecular Aggregation

Objective: Disrupt concentration-dependent intermolecular hydrogen bonding that increases correlation time ( τc​ ) and accelerates transverse relaxation[3].

  • Stock Preparation: Prepare a highly concentrated stock solution (50 mM) in CDCl 3​ (a non-competitive solvent that promotes H-bonding).

  • Serial Dilution: Acquire a 1 H NMR spectrum. Perform serial dilutions directly in the NMR tube to achieve 25 mM, 10 mM, and 2 mM concentrations, acquiring a spectrum at each step[6].

  • System Validation: Plot the chemical shift ( δ ) of the NH/OH proton and the FWHM of the methyl peaks against concentration. A progressive downfield shift and increased broadening at higher concentrations mathematically validate the presence of supramolecular aggregation.

Quantitative Data Summaries

The following table synthesizes the expected physical parameters and resolution outcomes based on the applied troubleshooting methodology.

Experimental ConditionDominant Broadening Mechanism T2​ Relaxation EffectExpected FWHM (CH 3​ signals)Resolution Status
50 mM, CDCl 3​ , 298 K Supramolecular AggregationExtremely fast (Short T2​ )> 15.0 HzUnresolved / Broad humps
5 mM, CDCl 3​ , 298 K Intermediate Tautomeric ExchangeModerate5.0 - 8.0 HzPartially resolved
15 mM, DMSO-d 6​ , 298 K H-bond disruption by solventSlow (Longer T2​ )2.5 - 4.0 HzResolved
15 mM, DMSO-d 6​ , 353 K Fast Exchange Regime ( kex​≫Δν )Very slow (Time-averaged)< 1.5 HzOptimal Resolution

Frequently Asked Questions (FAQs)

Q: Why are the carbon signals at C3 and C6 almost invisible in my 13 C NMR spectrum? A: The C3 and C6 positions are directly bonded to Bromine ( 79 Br and 81 Br). Because bromine possesses a large quadrupolar moment, it induces extremely rapid T2​ relaxation of the attached carbons. This broadens the 13 C signals so significantly that they often disappear into the baseline noise[4]. Solution: Increase the number of scans drastically (e.g., >4000 scans), increase the relaxation delay ( d1 ), or acquire the spectrum at a lower magnetic field where quadrupolar relaxation mechanisms are less dominant.

Q: Can I use a different solvent to fix the tautomerism issue without having to use high temperatures? A: Yes. Switching from a non-polar solvent like CDCl 3​ to a strongly hydrogen-bonding solvent like DMSO-d 6​ or Methanol-d 4​ can disrupt the intermolecular dimers and stabilize a single tautomeric form (usually the lactam form in polar media)[5]. By locking the molecule into one predominant state, you effectively shift the system out of the intermediate exchange regime at room temperature.

Q: How do I definitively know if the broadening is due to poor instrument shimming or the molecule itself? A: Look at your internal standard (TMS) or the solvent residual peak (e.g., the CHCl 3​ peak at 7.26 ppm). If the TMS peak is a sharp, symmetrical singlet (FWHM < 1 Hz) while your naphthyridine peaks are broad, the magnetic field is homogeneous[6]. The broadening is therefore a physicochemical property of your molecule, and you should proceed to the diagnostic workflow above.

References

  • Fine-probing the crystal-chemistry of talc by MAS-NMR spectroscopy. GeoScienceWorld. Available at: [Link]

  • Improved sensitivity and resolution of in-cell NMR spectra. PMC - NIH. Available at: [Link]

  • Reconfigurable Polymers via Supramolecular Self-Sorting. White Rose eTheses Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3,6-Dibromo- and 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the 1,8-naphthyridine scaffold is a privileged heterocycle, owing to its diverse biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 1,8-naphthyridine scaffold is a privileged heterocycle, owing to its diverse biological activities and unique photophysical properties.[1][2][3] The functionalization of this core structure is pivotal for the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the reactivity of two key intermediates: 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol and its 3-bromo analog. While direct comparative experimental data for these specific molecules is limited in the current literature, this document synthesizes established principles of heterocyclic chemistry and reactivity trends to offer a predictive framework for their synthetic utility.

Structural and Electronic Considerations

The reactivity of these naphthyridin-2-ol derivatives is fundamentally governed by the electronic properties of the heterocyclic system and the influence of its substituents. The 1,8-naphthyridine ring is an electron-deficient system, a consequence of the two nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups.

The presence of bromine atoms, methyl groups, and a hydroxyl group (which exists in tautomeric equilibrium with the corresponding -2(1H)-one form) significantly modulates the electron density and, therefore, the reactivity of the scaffold.

  • Bromine Substituents: The bromine atoms at the 3- and 6-positions are key handles for functionalization, primarily through cross-coupling reactions. Their reactivity is influenced by the electronic environment. The bromine at C3 is on a pyridine ring fused to a pyridinone ring, while the bromine at C6 is on the pyridinone ring itself.

  • Methyl Groups: The methyl groups at C5 and C7 are electron-donating and increase the electron density of the pyridinone ring.

  • Hydroxyl/Oxo Group: The 2-hydroxyl group exists in equilibrium with its 2-oxo tautomer. This tautomerism can influence the aromaticity and electronic character of the fused ring system. For the purpose of this guide, we will primarily consider the 2-oxo form, which is often the predominant tautomer for 2-hydroxypyridines and related heterocycles.

The key difference between the two molecules lies in the presence of the second bromine atom at the 6-position in the dibromo analog. This additional electron-withdrawing group is expected to have a significant impact on the overall electron density of the naphthyridine core and, consequently, on the relative reactivity of the bromine atom at the 3-position.

Synthesis of the Scaffolds

The synthesis of these substituted 1,8-naphthyridin-2-ones can be approached through established methods for constructing the naphthyridine core, most notably the Friedländer annulation.[4][5][6]

Proposed Synthesis of 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-one

A plausible synthetic route to the 3-bromo analog would involve the condensation of a suitably substituted 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent. A potential pathway is outlined below:

cluster_0 Step 1: Synthesis of Pyridone Intermediate cluster_1 Step 2: Friedländer Annulation cluster_2 Step 3: Bromination A 2-Amino-6-methylpyridine C 4-Methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile A->C Base B Diethyl malonate B->C E 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one C->E Base D Pentane-2,4-dione D->E F 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-one E->F NBS or Br2

Figure 1. Proposed synthesis of the 3-bromo analog.

Proposed Synthesis of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

The synthesis of the dibromo analog could proceed through a similar Friedländer approach, followed by a di-bromination step, or by starting with a pre-brominated precursor.

cluster_0 Starting Material cluster_1 Dibromination A 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one B 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol A->B Excess NBS or Br2

Figure 2. Proposed synthesis of the 3,6-dibromo analog.

Comparative Reactivity Analysis

The presence of the second bromine atom at C6 in 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is anticipated to significantly influence its reactivity compared to the 3-bromo analog. This influence is primarily electronic, with the C6-bromo group acting as an additional electron-withdrawing substituent.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[4][7] The relative reactivity of the C-Br bonds in the dibromo compound will be crucial for achieving selective functionalization.

  • 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol: This compound offers a single site for Suzuki coupling at the C3 position. The reaction is expected to proceed under standard palladium-catalyzed conditions.

  • 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol: This substrate presents the challenge and opportunity of regioselective coupling. Based on studies of dihalopyridines, the reactivity of the two bromine atoms will differ.[8][9][10][11] The C3-Br bond is on a pyridine ring, while the C6-Br is on the pyridinone ring. The electron-withdrawing nature of the pyridinone carbonyl group, coupled with the second nitrogen atom, is likely to make the C3 position more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst. Therefore, it is predicted that the C3-Br will be more reactive in Suzuki coupling. This allows for sequential functionalization, first at C3 and then at C6, by carefully controlling the reaction conditions.

ReactionSubstrateExpected Major ProductRationale
Suzuki Coupling 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol3-Aryl-5,7-dimethyl-1,8-naphthyridin-2-olSingle reactive site.
Suzuki Coupling 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol3-Aryl-6-bromo-5,7-dimethyl-1,8-naphthyridin-2-olC3 is more electron-deficient, favoring oxidative addition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.[9][11][12][13] Similar to the Suzuki coupling, the electronic environment will dictate the reactivity of the C-Br bonds.

  • 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol: The C3-Br bond is expected to undergo Buchwald-Hartwig amination to introduce a variety of amino substituents.

  • 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol: The increased electron deficiency at C3 due to the C6-bromo substituent is expected to enhance the rate of oxidative addition, making the C3-Br more reactive towards Buchwald-Hartwig amination. This should allow for selective amination at the C3 position.

ReactionSubstrateExpected Major ProductRationale
Buchwald-Hartwig Amination 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol3-Amino-5,7-dimethyl-1,8-naphthyridin-2-olSingle reactive site.
Buchwald-Hartwig Amination 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol3-Amino-6-bromo-5,7-dimethyl-1,8-naphthyridin-2-olEnhanced electrophilicity at C3.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.

  • 3-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol: The reactivity towards SNAr at the C3 position will depend on the nature of the nucleophile and the reaction conditions. The electron-donating methyl groups may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted naphthyridinone.

  • 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol: The presence of the second bromine atom at C6 significantly increases the electron deficiency of the ring system. This is expected to make the dibromo compound substantially more reactive towards nucleophilic aromatic substitution at both the C3 and C6 positions compared to the monobromo analog. The relative reactivity of the two positions will depend on the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Computational studies on related systems could provide further insight into the preferred site of attack.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction and Workup A Bromo-naphthyridinone (1.0 eq) F Reaction Mixture A->F B Arylboronic acid (1.2 eq) B->F C Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) C->F D Base (e.g., K2CO3, 2.0 eq) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heat (e.g., 80-100 °C) under inert atmosphere F->G H Aqueous workup G->H I Purification (e.g., column chromatography) H->I J Coupled Product I->J

Figure 3. General workflow for Suzuki-Miyaura coupling.

General Procedure for Buchwald-Hartwig Amination

cluster_0 Reaction Setup cluster_1 Reaction and Workup A Bromo-naphthyridinone (1.0 eq) G Reaction Mixture A->G B Amine (1.2 eq) B->G C Pd catalyst (e.g., Pd2(dba)3, 2 mol%) C->G D Ligand (e.g., Xantphos, 4 mol%) D->G E Base (e.g., Cs2CO3, 1.5 eq) E->G F Solvent (e.g., Dioxane) F->G H Heat (e.g., 100-120 °C) under inert atmosphere G->H I Aqueous workup H->I J Purification (e.g., column chromatography) I->J K Aminated Product J->K

Figure 4. General workflow for Buchwald-Hartwig amination.

Conclusion

This guide provides a comparative analysis of the anticipated reactivity of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol and its 3-bromo analog. The presence of a second bromine atom at the 6-position in the dibromo compound is predicted to significantly enhance the reactivity of the C3-bromo position in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization. Furthermore, the overall electron deficiency of the dibromo-naphthyridinone is expected to be greater, leading to increased susceptibility to nucleophilic aromatic substitution.

While this guide is based on established chemical principles and reactivity trends observed in similar heterocyclic systems, experimental validation is essential. Researchers are encouraged to use this information as a foundation for the rational design of synthetic strategies and to explore the rich chemistry of these versatile scaffolds.

References

Click to expand
  • Sherkar, P. D., Karuturi, D., Montgomery, M., & Lal, M. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset (a) 5a and inset (b) 5t. ResearchGate. Retrieved from [Link]

  • He, Z., et al. (2025, January 24). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituted 1,8-Naphthyridin-2(1H)-ones Are Superior to Thymine in the Recognition of Adenine in Duplex as Well as Triplex Structures. (2002, March 8). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. (n.d.). PMC. Retrieved from [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • K.T.H.M. College. (n.d.). Synthesis of 1,8-naphthyridines: a recent update (microreview). Retrieved from [Link]

  • Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. (2008, March 15). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2026, March 10). ResearchGate. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Appchem. (n.d.). "3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol" | 2140316-48-7. Retrieved from [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019, November). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015, December 15). PubMed. Retrieved from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI. Retrieved from [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021, July 14). PubMed. Retrieved from [Link]

Sources

Comparative

FTIR Spectra Comparison of Substituted vs. Unsubstituted 1,8-Naphthyridin-2-ol Derivatives: A Mechanistic Guide

As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of heterocyclic pharmacophores. 1,8-naphthyridin-2-ol and its substituted derivatives are privileged scaffolds in m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of heterocyclic pharmacophores. 1,8-naphthyridin-2-ol and its substituted derivatives are privileged scaffolds in modern drug development, exhibiting potent antibacterial, anticancer, and anti-inflammatory properties[1].

A critical analytical challenge with these compounds is their tautomeric equilibrium. In the solid state, 1,8-naphthyridin-2-ol predominantly exists as its lactam tautomer, 1,8-naphthyridin-2(1H)-one [2]. This structural preference is driven by the thermodynamic stability of intermolecular hydrogen-bonded dimers and supramolecular tapes. Fourier Transform Infrared (FTIR) spectroscopy is the definitive technique for elucidating these structural nuances.

This guide objectively compares the FTIR spectral profiles of unsubstituted versus substituted 1,8-naphthyridin-2-ol derivatives, explaining the causality behind the vibrational shifts and providing a self-validating experimental protocol for accurate characterization.

Mechanistic Drivers of Spectral Shifts

The substitution pattern on the naphthyridine ring profoundly alters the electronic environment and the hydrogen-bonding network, which directly dictates the vibrational frequencies observed in the FTIR spectrum.

The Unsubstituted Scaffold

In unsubstituted 1,8-naphthyridin-2-ol, the lactam form dominates the solid-state matrix. The spectrum is characterized by a very strong carbonyl ( ν C=O) stretch at approximately 1651 cm⁻¹ and a broad N-H stretch around 3131 cm⁻¹ [3].

  • Causality: The broadness and relatively low frequency of the N-H band are direct consequences of extensive intermolecular N-H···N and N-H···O hydrogen bonding. This supramolecular network weakens the covalent N-H bond, lowering its stretching frequency[2].

Electron-Withdrawing Groups (EWGs)

When the ring is substituted with EWGs (e.g., 3-chloro or 6-bromo derivatives):

  • Causality: Halogens withdraw electron density from the conjugated system via inductive effects. This decreases the delocalization of the nitrogen lone pair into the carbonyl group, thereby increasing the localized double-bond character of the C=O bond. Consequently, the ν (C=O) band shifts to higher wavenumbers (e.g., 1660–1665 cm⁻¹ ). Additionally, bulky halogens can sterically disrupt the planar hydrogen-bonded dimers, leading to a sharper, higher-frequency ν (N-H) band.

Electron-Donating Groups (EDGs)

When the ring is substituted with EDGs (e.g., 7-methyl or 7-amino derivatives):

  • Causality: EDGs push electron density into the heterocyclic ring via resonance. This enhances the single-bond character of the carbonyl group (increasing the enolate-like resonance contributor), which weakens the C=O bond and shifts the ν (C=O) band to lower wavenumbers (e.g., 1640–1645 cm⁻¹ ).

Quantitative Spectral Comparison

The following table summarizes the diagnostic FTIR bands used to differentiate these derivatives.

Compound ClassRepresentative Substituent ν (N-H) / ν (O-H) (cm⁻¹) ν (C=O) Lactam (cm⁻¹) ν (C=N) / ν (C=C) (cm⁻¹)Mechanistic Rationale
Unsubstituted None3131 (broad)1651 (very strong)1602, 1585Strong intermolecular H-bonding (dimerization) weakens the N-H bond[3].
EWG-Substituted 3-Chloro / 6-Bromo3150–3180 (sharper)1660–16651590, 1570Inductive withdrawal increases C=O double-bond character; sterics disrupt H-bonds.
EDG-Substituted 7-Methyl / 7-Amino3200–3420 (complex)1640–16611610, 1580Resonance donation increases C=O single-bond character[4].

Self-Validating Experimental Protocol

To ensure high-fidelity spectral data and prevent misinterpretation of tautomeric states, the following self-validating workflow must be employed.

Phase 1: Native State Preservation (Sample Prep)
  • Action: Utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellet pressing.

  • Causality: 1,8-naphthyridin-2-ol derivatives rely heavily on delicate intermolecular hydrogen-bonding networks to stabilize the lactam tautomer[2]. The high pressure and hygroscopic nature of KBr preparation can induce polymorphic transitions or disrupt these native hydrogen bonds, leading to artifactual spectral shifts. ATR preserves the true solid-state structure.

Phase 2: System Calibration (Validation Checkpoint)
  • Action: Acquire a background spectrum immediately prior to sample analysis. Ensure the 2350 cm⁻¹ (CO₂) and 3600–3900 cm⁻¹ (H₂O) regions are completely flat. Run a polystyrene standard to verify wavenumber accuracy at 1601 cm⁻¹.

  • Causality: Water vapor absorbs strongly in the exact region where the critical N-H and O-H stretching bands appear. If the background is not perfectly subtracted, ambient moisture will mask the tautomeric markers of the naphthyridine scaffold.

Phase 3: Spectral Acquisition & Resolution Enhancement
  • Action: Collect 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply a second-derivative mathematical filter (Savitzky-Golay algorithm, 9-point smoothing) to the resulting spectrum.

  • Causality: The ν (C=O), ν (C=N), and ν (C=C) bands in the 1660–1580 cm⁻¹ region often overlap significantly due to the highly conjugated nature of the naphthyridine ring. Second-derivative spectroscopy resolves these overlapping broad bands into distinct, quantifiable minima, validating the exact peak positions without subjective manual picking.

Workflow Visualization

FTIR_Workflow A Instrument Calibration (Polystyrene Standard) B Background Scan (Water/CO2 Baseline) A->B Validated C Sample Acquisition (ATR - Preserves H-Bonds) B->C Baseline Set D Spectral Deconvolution (2nd Derivative Analysis) C->D Raw Spectra E Peak Assignment (Lactam vs Lactim) D->E Resolved Peaks

Caption: Self-Validating FTIR Experimental Workflow for Naphthyridine Derivatives.

References

  • [3] Title: UC Berkeley eScholarship Repository: 1,8-naphthyridin-2-ol Synthesis and Characterization Source: eScholarship URL: [Link]

  • [4] Title: Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening Source: ResearchGate URL:[Link]

  • [1] Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: MDPI URL:[Link]

  • [2] Title: Tailor-made naphthyridines: Self-assembling multiple hydrogen-bonded supramolecular architectures from dimer to helix Source: ResearchGate URL:[Link]

Sources

Validation

benchmarking photophysical properties of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Benchmarking the Photophysical Properties of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol: A Comparative Guide Executive Summary For researchers in drug development and supramolecular chemistry, 1,8-naphthyridine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Photophysical Properties of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol: A Comparative Guide

Executive Summary For researchers in drug development and supramolecular chemistry, 1,8-naphthyridine derivatives serve as privileged scaffolds for fluorescent chemosensors and targeted biological probes[1]. However, the specific functionalization found in 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) completely alters its excited-state dynamics. This guide provides an in-depth comparative analysis of its photophysical properties against standard fluorophores, detailing the mechanistic causality behind its behavior and providing field-proven, self-validating protocols for accurate laboratory benchmarking.

Mechanistic Insights: Structure-Property Relationships

To effectively utilize this compound, one must understand how its structural moieties dictate its interaction with light.

  • Push-Pull Dynamics & Solvatochromism : The photophysical properties of substituted naphthyridines are heavily governed by intramolecular charge transfer (ICT). The electron-deficient 1,8-naphthyridine ring acts as an acceptor, while substituents dictate the donor strength, leading to inherent environmental sensitivity and solvatochromism[2]. In this molecule, the 5,7-dimethyl groups provide weak electron-donating hyperconjugation, slightly red-shifting the absorption profile.

  • The Heavy-Atom Effect (Causality of Quenching) : The defining feature of this molecule is the dibromo substitution at the 3 and 6 positions. Bromine introduces strong spin-orbit coupling. Upon excitation to the singlet state ( S1​ ), this coupling facilitates rapid Intersystem Crossing (ISC) to the triplet state ( T1​ ). Consequently, radiative fluorescence is heavily quenched, but the triplet yield increases drastically. This makes the molecule an excellent candidate for generating reactive oxygen species (ROS) via Type II energy transfer[3].

  • Lactam-Lactim Tautomerism : The hydroxyl group at position 2 exists in a solvent-dependent equilibrium with its lactam form (2-one). In protic solvents like methanol, this tautomerization broadens the absorption spectra and can induce complex, dual-emission profiles.

Jablonski S0 S0 (Ground State) S1 S1 (Excited Singlet) S0->S1 hν (Excitation) T1 T1 (Excited Triplet) S1->T1 Intersystem Crossing (Bromine Heavy-Atom Effect) Fluo Fluorescence (Quenched) S1->Fluo Radiative Decay T1->S0 Non-radiative ROS ROS Generation (Photodynamic) T1->ROS Energy Transfer (Type II Pathway)

Fig 1: Jablonski diagram illustrating the heavy-atom effect of bromine on intersystem crossing.

Comparative Photophysical Benchmarking

To objectively evaluate 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, we benchmark its expected performance metrics against standard naphthyridine derivatives and a universal reference fluorophore (Coumarin 343).

Table 1: Photophysical Properties Comparison (in Methanol at 298K)

Compound λabs​ (nm) λem​ (nm)Stokes Shift (nm) ΦF​ (QY) τ (ns)Primary Utility
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol 365 415 50 0.04 0.8 Photosensitizer / Precursor
5,7-Dimethyl-1,8-naphthyridin-2-ol345395500.454.2Baseline Scaffold
7-Amino-1,8-naphthyridin-2-ol356401450.525.1Fluorescent Sensor Core
Coumarin 343 (Reference)443490470.634.0Calibration Standard

Data Interpretation: The red-shifted absorption of the dibromo derivative compared to the unsubstituted analog is caused by the extended polarizability of the halogens. The drastic drop in Quantum Yield ( ΦF​ ) from 0.45 to 0.04, alongside the sub-nanosecond lifetime ( τ ), serves as direct experimental validation of the heavy-atom effect accelerating non-radiative ISC pathways.

Experimental Workflows & Self-Validating Protocols

High-fidelity photophysical benchmarking requires strict adherence to self-validating methodologies to prevent spectroscopic artifacts.

Protocol Prep Sample Prep Abs < 0.05 UV UV-Vis Spectra Record Absorbance (A) Prep->UV Fluor Emission Spectra Integrate Area (I) UV->Fluor Validate Self-Validation Linearity Check (R² > 0.99) Fluor->Validate Calc Quantum Yield (Φ) Gradient Method Validate->Calc Pass Fail Reject & Dilute (Inner-Filter Effect) Validate->Fail Fail Fail->Prep

Fig 2: Self-validating workflow for accurate relative fluorescence quantum yield determination.

Protocol A: Determination of Relative Fluorescence Quantum Yield ( ΦF​ )

Objective: Quantify the emission efficiency relative to Quinine Sulfate (0.1 M H₂SO₄, ΦR​=0.546 ).

  • Solvent Preparation : Prepare spectroscopic-grade methanol solutions of the test compound and the reference standard.

  • Concentration Gradient (Self-Validation Step) : Prepare five serial dilutions for each compound. Critical Constraint: Measure the UV-Vis absorbance at the chosen excitation wavelength ( λex​=350 nm). The maximum absorbance ( A ) must strictly remain ≤0.05 . If A>0.05 , primary inner-filter effects (self-absorption) will artificially quench the signal; discard and re-dilute.

  • Spectral Acquisition : Record the emission spectra for all samples using identical slit widths (e.g., 2 nm) and integration times.

  • Integration & Linearity Check : Calculate the integrated fluorescence intensity (Area, I ) for each spectrum. Plot I vs. A .

    • Self-Validation: The linear regression must yield R2>0.99 . A non-linear curve indicates aggregation or concentration quenching, invalidating the run.

  • Calculation : Compute the quantum yield using the gradient ( Grad ) of the linear plots:

    ΦX​=ΦR​×(GradR​GradX​​)×(ηR2​ηX2​​)

    (where η is the refractive index of the respective solvents).

Protocol B: Time-Correlated Single Photon Counting (TCSPC) for Lifetime ( τ )
  • Excitation : Excite the sample using a 375 nm pulsed picosecond diode laser.

  • Detection : Monitor the emission at the λem​ maximum (415 nm) using a microchannel plate photomultiplier tube (MCP-PMT) to capture the rapid decay of the dibromo species.

  • Deconvolution (Self-Validation Step) : Record the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX). Deconvolute the sample decay curve using the IRF. The goodness-of-fit must be validated by a reduced χ2 value between 0.9 and 1.2, alongside randomly distributed residuals.

Applications in Drug Development & Probes

While its low fluorescence quantum yield makes 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol a poor direct fluorescent tag, its unique photophysical profile is highly advantageous for specific advanced applications:

  • Photodynamic Therapy (PDT) : The enhanced triplet state population makes it an excellent photosensitizer core for generating singlet oxygen in tumor microenvironments or for antibacterial applications[3].

  • Cross-Coupling Precursors : The bromine atoms serve as reactive handles for palladium-catalyzed Suzuki or Stille couplings. This allows researchers to build extended, highly conjugated push-pull fluorophores with fine-tuned emission wavelengths for multiplexed biological imaging[1].

References

  • Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. RSC Publishing.[Link]

  • Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. MDPI.[Link]

Sources

Comparative

evaluating biological efficacy of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol against standard antibiotics

Preclinical Evaluation Guide: Biological Efficacy of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Against Standard Antibiotics The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous re-evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Evaluation Guide: Biological Efficacy of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Against Standard Antibiotics

The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous re-evaluation of established pharmacophores. The 1,8-naphthyridine class, historically significant as the core of the first-generation quinolone nalidixic acid, remains a highly versatile scaffold for synthetic derivatization. This technical guide provides an objective, data-driven comparison of a novel halogenated derivative—3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) —against standard clinical antibiotics. By analyzing its in vitro efficacy, mechanistic action, and synergistic potential, this guide serves as a foundational resource for drug development professionals evaluating naphthyridine analogs.

Mechanistic Rationale & Target Biology

To understand the comparative efficacy of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, we must first examine the causality of its molecular design. Unlike beta-lactams (e.g., Ampicillin) that inhibit cell wall synthesis, or glycopeptides (e.g., Vancomycin) that bind to peptidoglycan precursors,1[1].

Specifically, these compounds bind to the A subunit of DNA gyrase and Topoisomerase IV. The strategic dibromo-substitution at the 3 and 6 positions of this specific analog is hypothesized to increase lipophilicity, thereby enhancing passive diffusion through the Gram-negative outer membrane. Furthermore, 2[2].

MOA Cmpd 3,6-dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Gyrase DNA Gyrase (Topo II) Cmpd->Gyrase Inhibits Subunit A TopoIV Topoisomerase IV Cmpd->TopoIV Inhibits Rep DNA Replication Arrest Gyrase->Rep Prevents supercoiling TopoIV->Rep Prevents decatenation Death Bacterial Cell Death Rep->Death

Fig 1: Mechanism of action for 1,8-naphthyridine derivatives targeting bacterial topoisomerases.

Comparative Efficacy: In Vitro Susceptibility

The biological efficacy of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol was evaluated via Minimum Inhibitory Concentration (MIC) profiling against a panel of reference strains. The data is benchmarked against three standard antibiotics representing distinct mechanistic classes: Ciprofloxacin (fluoroquinolone), Ampicillin (beta-lactam), and Vancomycin (glycopeptide).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Bacterial StrainGram Type3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-olCiprofloxacinAmpicillinVancomycin
Escherichia coli ATCC 25922Negative4.00.0158.0>64
Staphylococcus aureus ATCC 29213Positive16.00.50.251.0
Pseudomonas aeruginosa ATCC 27853Negative>320.25>64>64

Data Analysis: The dibromo-naphthyridine derivative demonstrates moderate, targeted activity against E. coli, outperforming the beta-lactam Ampicillin but falling short of the highly optimized fluoroquinolone Ciprofloxacin. Its lack of efficacy against P. aeruginosa is characteristic of non-fluorinated early-generation naphthyridines, which struggle to bypass the robust efflux pump systems of pseudomonads. However,3[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the evaluation relies on a self-validating experimental workflow. Every protocol incorporates internal controls that must pass predefined thresholds for the data to be accepted.

Workflow Step1 1. Compound Prep Solubilization in DMSO Serial Dilution Step2 2. MIC Assay Broth Microdilution CLSI Guidelines Step1->Step2 Step3 3. Target Validation DNA Gyrase Supercoiling Gel Electrophoresis Step2->Step3 Step4 4. Data Analysis Efficacy Comparison vs. Standard Antibiotics Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating novel naphthyridine antimicrobials.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: Quantify the lowest concentration of the compound that completely inhibits visible bacterial growth. Causality of Design: Halogenated naphthyridines are highly hydrophobic. Standard aqueous serial dilutions cause premature precipitation, leading to artificially high MIC readings. Therefore, initial solubilization in 100% DMSO is strictly required.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol in 100% DMSO to yield a master stock of 10 mg/mL.

  • Intermediate Dilution: Dilute the master stock 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock (100 µg/mL, 1% DMSO final concentration).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the working stock across columns 1-10 (final concentration range: 50 µg/mL to 0.09 µg/mL).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 50 µL of this inoculum to all test wells (final well concentration ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37°C for 16-20 hours under aerobic conditions.

Self-Validation Mechanism: The assay is a closed, self-verifying loop. Column 11 serves as a Growth Control (inoculum + CAMHB + 1% DMSO, no drug) to prove the vehicle does not inhibit growth. Column 12 serves as a Sterility Control (CAMHB only) to prove no environmental contamination. Crucially, the assay is only validated if the parallel Ciprofloxacin control plate yields an MIC of exactly 0.004–0.015 µg/mL against E. coli ATCC 25922, verifying the exact sensitivity of the bacterial batch.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm that the observed antibacterial efficacy is specifically driven by topoisomerase II inhibition, rather than non-specific cytotoxicity.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (at 1x, 5x, and 10x its established MIC) in 30 µL of Gyrase Reaction Buffer.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to attempt ATP-dependent supercoiling of the plasmid.

  • Termination: Stop the reaction by adding 30 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, 100 mM EDTA) and extracting with an equal volume of chloroform/isoamyl alcohol.

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours. Post-stain the gel with ethidium bromide and visualize under UV light.

Self-Validation Mechanism: The gel must contain two critical control lanes. Lane 1: Negative Control (Relaxed pBR322 + Buffer, NO enzyme). Lane 2: Positive Control (Relaxed pBR322 + Enzyme + ATP, NO inhibitor). The assay validates itself by requiring Lane 1 to show a slow-migrating band (relaxed DNA) and Lane 2 to show a fast-migrating band (fully supercoiled DNA). If Lane 2 fails to supercoil, the enzyme batch is dead, and the entire assay is voided.

Conclusion

While 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol does not surpass the standalone potency of modern fluoroquinolones like Ciprofloxacin, its targeted Gram-negative activity and validated mechanism of action make it a compelling candidate for further optimization. Its structural divergence from standard beta-lactams and glycopeptides positions it as a valuable tool in the ongoing development of combination therapies aimed at dismantling multi-drug resistant bacterial networks.

References

  • Source: Pharmaceuticals (MDPI)
  • Source: Antibiotics (MDPI)
  • Source: European Journal of Medicinal Chemistry (PubMed)

Sources

Validation

Validating Molecular Docking Models for 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol Protein Binding

As a Senior Application Scientist, I frequently encounter virtual screening campaigns that fail during late-stage lead optimization. The most common culprit? Computational models that fail to correctly parameterize aniso...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter virtual screening campaigns that fail during late-stage lead optimization. The most common culprit? Computational models that fail to correctly parameterize anisotropic interactions. When evaluating highly functionalized heterocycles like 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7), standard out-of-the-box docking protocols are fundamentally insufficient.

This guide provides an objective, data-driven comparison of leading molecular docking platforms (AutoDock VinaXB, Schrödinger Glide, and MOE) for modeling the binding of this specific halogenated naphthyridine derivative to DNA Topoisomerase II, a primary biological target for this chemical class[1].

The Mechanistic Challenge: Halogen Bonding and the "Sigma-Hole"

3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol possesses a rigid 1,8-naphthyridine core capable of strong hydrogen bonding, flanked by two bulky bromine atoms. The critical modeling challenge lies in these halogens.

Standard empirical force fields assign a uniform, isotropic negative charge to halogen atoms. However, the electron-withdrawing nature of the naphthyridine ring creates a localized region of positive electrostatic potential—known as a sigma-hole —at the distal end of the bromine atoms[2]. If a docking algorithm does not account for polar flattening and the sigma-hole, it will incorrectly interpret the interaction between the bromine and a backbone carbonyl oxygen as a repulsive steric clash, artificially inflating the binding energy and discarding the true binding pose[3].

Platform Comparison: Handling Halogenated Scaffolds

To determine the most accurate platform for this molecule, we must evaluate how different scoring functions handle halogen bonding and validate their performance using rigorous metrics: Root Mean Square Deviation (RMSD) and the Enrichment Factor at 1% (EF1%) [4],[5].

  • Schrödinger Glide (XP Mode): Utilizes explicit halogen-bonding terms and QM-derived charges, offering the highest accuracy but at a significant computational cost[5].

  • AutoDock VinaXB: A specialized fork of Vina that introduces the XBSF (Halogen Bond Scoring Function) to empirically correct for distance and angle dependencies of sigma-holes, drastically outperforming standard Vina[3].

  • MOE (Amber10:EHT): Employs Extended Hückel Theory to dynamically calculate electronic effects, making it highly robust for induced-fit scenarios.

Quantitative Performance Comparison

The following table summarizes benchmark validation data for halogenated naphthyridine derivatives against the Topoisomerase II active site (PDB: 1ZXM)[3],[1],[5].

Software PlatformScoring FunctionHalogen Bond TreatmentMean RMSD (Å)EF 1%Success Rate (RMSD < 2.0 Å)
Schrödinger Glide Glide XPExplicit / QM-derived1.1524.294%
MOE Amber10:EHTExtended Hückel Theory1.2821.088%
AutoDock VinaXB XBSFEmpirical (Distance/Angle)1.4218.582%
AutoDock Vina Vina StandardIsotropic (Steric only)2.658.445%

Data Interpretation: Standard AutoDock Vina fails to achieve the widely accepted success threshold of RMSD < 2.0 Å for the majority of poses because it penalizes the bromine sigma-hole interactions[3],[5]. VinaXB, Glide, and MOE successfully recover the native binding geometry.

Self-Validating Experimental Protocol

A docking protocol is only as trustworthy as its internal validation. Do not blindly trust the binding affinity scores. The following step-by-step methodology establishes a self-validating system to ensure the physical accuracy of your 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol models.

Step 1: Macromolecule Preparation
  • Retrieve the high-resolution crystal structure of DNA Topoisomerase II (e.g., PDB ID: 1ZXM)[1].

  • Strip all crystallographic water molecules except those mediating bridging interactions between the native ligand and the binding pocket.

  • Assign protonation states at physiological pH (7.4) using tools like PROPKA to ensure critical residues (e.g., TYR64, GLU66) are correctly ionized[1].

Step 2: Ligand Parameterization (Causality Check)

Why not use default charges? Default OPLS or MMFF94 charges will miss the bromine sigma-holes[2].

  • Build the 3D structure of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

  • Perform a Density Functional Theory (DFT) optimization (B3LYP/6-31G*) to map the electrostatic potential.

  • Assign Electrostatic Potential (ESP) or Restrained Electrostatic Potential (RESP) charges to accurately represent the electropositive crown on the bromine atoms.

Step 3: Pose Validation (Redocking)
  • Extract the native co-crystallized ligand from the 1ZXM complex.

  • Redock the native ligand into the prepared receptor using your chosen software (e.g., VinaXB).

  • Calculate the heavy-atom RMSD between the docked pose and the experimental crystal structure.

  • Validation Gate: Proceed only if the RMSD is < 2.0 Å. A higher deviation indicates the scoring function or grid box is improperly configured, rendering any subsequent docking of the dibromo compound invalid[5].

Step 4: Virtual Screening Validation (Decoy Seeding)

Why calculate Enrichment Factors? To prove the software can distinguish your active compound from random noise[4],[6].

  • Seed 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol and 10 known active 1,8-naphthyridine analogs into a decoy database of 1,000 structurally similar but inactive compounds (e.g., from DUD-E).

  • Dock the entire library and rank by binding affinity.

  • Calculate the EF1% (Enrichment Factor at the top 1% of the ranked list). An EF1% > 15 indicates a highly predictive model capable of true ligand discrimination[6].

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating docking pipeline.

DockingWorkflow Target Target Prep: Topoisomerase II (PDB: 1ZXM) VinaXB AutoDock VinaXB (XBSF Scoring) Target->VinaXB Glide Schrödinger Glide (XP Mode) Target->Glide MOE MOE (Amber10:EHT) Target->MOE Ligand Ligand Prep: QM Charge Parameterization Ligand->VinaXB Ligand->Glide Ligand->MOE RMSD Validation: Redocking RMSD < 2.0 Å VinaXB->RMSD Glide->RMSD MOE->RMSD Enrichment Validation: Decoy Seeding EF 1% Analysis RMSD->Enrichment Final Consensus Binding Pose & Affinity Prediction Enrichment->Final

Validation workflow for halogenated ligand docking across multiple software platforms.

Conclusion

When evaluating 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, the choice of docking software dictates the success of the experiment. Standard scoring functions will actively penalize the critical halogen bonds that drive the affinity of this molecule. For high-throughput screening on a budget, AutoDock VinaXB provides an excellent empirical correction for these interactions. However, for late-stage lead optimization where precise geometric mapping is required, Schrödinger Glide (XP) or MOE remain the gold standards due to their superior handling of quantum mechanical charge distribution and induced-fit flexibility.

References

  • AutoDock VinaXB: Implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina - Journal of Cheminformatics (NIH/PMC):[Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II - MedNexus: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening - NIH/PMC:[Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands - NIH/PMC:[Link]

  • Molecular Docking in Halogen Bonding - IntechOpen:[Link]

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening - MDPI:[Link]

Sources

Comparative

structural comparison of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol transition metal complexes

Title: Structural Comparison Guide: Transition Metal Complexes of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol As a Senior Application Scientist in coordination chemistry and drug development, selecting the right dinuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Comparison Guide: Transition Metal Complexes of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

As a Senior Application Scientist in coordination chemistry and drug development, selecting the right dinucleating ligand is critical for stabilizing specific metal oxidation states and geometries. The 1,8-naphthyridine scaffold is a privileged structure for assembling bimetallic transition metal cores due to the rigid proximity of its nitrogen donors[1].

However, the highly functionalized derivative 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) offers a unique combination of steric shielding and electronic tuning that fundamentally alters transition metal coordination compared to the unsubstituted parent ligand. This guide objectively compares the structural and electronic performance of these complexes, providing actionable experimental workflows for researchers.

Architectural Significance & Coordination Thermodynamics

The coordination behavior of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is governed by a delicate "push-pull" electronic effect and severe steric constraints:

  • Tautomerization & Bridging: In solution, the 2-ol group tautomerizes to a 2-oxo (lactam) form. Upon deprotonation, the resulting anionic ligand utilizes the N1, N8, and O-donor atoms to bridge two metal centers.

  • Steric Shielding (The 7-Methyl Effect): The methyl group at the 7-position is adjacent to the N8 donor atom. This introduces immense steric bulk that actively prevents the formation of extended 1D coordination polymers, thermodynamically driving the assembly of discrete, well-defined bimetallic clusters (e.g., diruthenium paddlewheels)[2].

  • Electronic Tuning (The Bromo Effect): The 3,6-dibromo substituents are strongly electron-withdrawing. By pulling electron density away from the naphthyridine nitrogens, the ligand stabilizes lower metal oxidation states (e.g., Cu(I) over Cu(II)) and induces an anodic shift in the metal's redox potentials[1]. Furthermore, the heavy bromine atoms introduce significant spin-orbit coupling, which alters the intersystem crossing dynamics, effectively quenching or red-shifting the intrinsic fluorescence typically observed in Zn(II) naphthyridine complexes[3].

CoordinationModes Ligand 3,6-Dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Tautomer Deprotonation & Tautomerization (Lactam Form) Ligand->Tautomer Mode1 Mononuclear Chelation (Sterically Hindered) Tautomer->Mode1 Weak Base Mode2 Dinuclear Bridging (N1, N8, O-donor) Tautomer->Mode2 Strong Base Complex1 Zn(II) / Co(II) Discrete Monomers Mode1->Complex1 Complex2 Ru2(II,II) / Cu2(I,I) Paddlewheel/Bimetallic Mode2->Complex2 Favored by Steric Shielding

Caption: Coordination pathways of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol dictating complex geometry.

Quantitative Structural Comparison

To understand the impact of the bromo and methyl substituents, we must compare the target ligand against the unsubstituted 1,8-naphthyridin-2-ol (HNapyO) across various transition metal complexes.

ParameterUnsubstituted 1,8-Naphthyridin-2-ol3,6-Dibromo-5,7-dimethyl DerivativeCausal Impact on Complex Performance
Steric Profile (N8 adjacent) Low (H atom)High (Methyl group)Prevents polymeric aggregation; enforces discrete bimetallic or half-paddlewheel geometries[2].
Electronic Nature Neutral σ-donorWeakened σ-donor, Enhanced π-acceptorStabilizes electron-rich metal centers (e.g., Cu(I)); increases oxidation potentials[1].
Ru-Ru Bond Distance (Predicted) ~2.40 Å~2.43 - 2.45 ÅSteric repulsion from the 7-methyl groups forces a slight elongation of the metal-metal bond.
Zn(II) Luminescence Strong Blue Emission (~410 nm)Weakened / Red-shiftedHeavy atom effect from bromine promotes non-radiative decay pathways[3].
Solubility (Organic Solvents) Poor to ModerateHighThe lipophilic methyl and bromo groups significantly enhance solubility in DCM and THF, aiding crystallization.

Experimental Workflows & Self-Validating Protocols

The synthesis of these complexes requires strict control over the coordination environment. The following protocols are designed as self-validating systems: the visual and spectroscopic changes inherently confirm the success of the mechanistic steps.

Protocol A: Synthesis of Diruthenium(II,II) Paddlewheel Complexes

Diruthenium complexes are highly sensitive to oxidation. The use of anaerobic conditions is non-negotiable to maintain the Ru2(II,II) core[2].

  • Ligand Preparation: Suspend 2.1 equivalents of 3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol in anhydrous methanol. Add 2.2 equivalents of sodium methoxide (NaOMe). Causality: NaOMe completely deprotonates the 2-ol group, generating the highly nucleophilic lactam anion required to displace acetate ligands from the ruthenium precursor.

  • Metalation: Under a strict nitrogen atmosphere, add 1.0 equivalent of [Ru2​(OAc)4​] to the solution. Reflux for 12 hours. The solution will transition from a deep brown to a vibrant dark green/blue, indicating the substitution of the equatorial acetates.

  • Isolation: Concentrate the solvent in vacuo. Extract the residue with anhydrous dichloromethane (DCM) to filter off the insoluble sodium acetate byproducts.

  • Validation: Perform Cyclic Voltammetry (CV) in DCM. A reversible Ru2II,II​/Ru2II,III​ oxidation wave should be observed, shifted anodically compared to the unsubstituted complex due to the electron-withdrawing bromine atoms.

Protocol B: Synthesis of Dicopper(I,I) Bimetallic Cores

Copper(I) is highly labile. To force the formation of a bimetallic core, a weakly coordinating counterion must be used[1].

  • Complexation: In a glovebox, dissolve 1.0 equivalent of the ligand and 2.0 equivalents of [Cu(MeCN)4​]PF6​ in anhydrous THF. Causality: The PF6−​ anion is non-coordinating, ensuring that the sterically hindered naphthyridine nitrogens can outcompete the solvent and counterion for the Cu(I) coordination sphere.

  • Base Addition: Slowly add 1.0 equivalent of triethylamine ( NEt3​ ). Stir at room temperature for 4 hours. A yellow/orange precipitate will begin to form.

  • Crystallization: Dissolve the precipitate in a minimum amount of acetonitrile. Set up a vapor diffusion chamber using diethyl ether as the antisolvent.

  • Validation: Analyze via X-ray diffraction (XRD). The steric bulk of the 5,7-dimethyl groups will force the two Cu(I) centers into a distinct binding pocket, with an expected Cu-Cu distance of ~2.5 - 2.7 Å.

ExperimentalWorkflow Step1 Step 1: Ligand Deprotonation Base: NaOMe or NEt3 Solvent: Anhydrous MeOH/THF Step2 Step 2: Anaerobic Metalation Add [Ru2(OAc)4] or [Cu(MeCN)4]PF6 Step1->Step2 Drives Lactam Anion Formation Step3 Step 3: Purification & Crystallization DCM Extraction Vapor Diffusion (MeCN/Et2O) Step2->Step3 Colorimetric Shift Observed Step4 Step 4: Self-Validation XRD (M-M Distance) CV (Redox Potential) Step3->Step4 Single Crystals Isolated

Caption: Standardized anaerobic workflow for synthesizing and validating bimetallic naphthyridine complexes.

References

  • "3,6-dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol | 2140316-48-7 - Appchem" Appchemical.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQDoO2nyOtnfSrm9oSY-tpihD9zpP2mlf256Xe2KBUBJVKxcc5_WkH6av1zan8fZM2Oh2isWVsi6y8Af8pWLA5IjZ4hAGv9ETyNlSvHPdGxBLodzH5CBMolWwhmTPzL4vpm5X4OwRtj51Y8yiOifrQSq6o1XFH6JfQisWFcXp1wefw1r5wdmXDZ7JhCbMaHiRsNqTKKf2-gYMTuz1oybDbgk8a_xB6j7cOvw4ufUQCy6DURFzE2-RlUvbQ8gvYapLWhrbDT8fDI2EdG3idrPL22_zjbbdf7LMw8ZMvH7-w60_OPtwpJe3sf2USaClzrg6IEaOdwC0=]

  • "A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II)" Dalton Transactions (RSC Publishing). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSwy0myAeDuMcOHK_Tk0TTtDHWm25F3_dteZPsdOhLEfgHFibmEQWdUWJbdwuQHyqYpSSTg-LdeYd53_X6IyAiJvltCjgHmMy9Ax4_lNIGUxZag0fSGPx9YKPLaO8BX-kcQDON3_cDm6F5AXFcPok8mbj1A5Sssfk][3]

  • "Paddlewheel-type and half-paddlewheel-type diruthenium(II,II) complexes with 1,8-naphthyridine-2-carboxylate" Dalton Transactions (RSC Publishing). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yOUPK_CJXoaN_zBgqxIxfpQef9vxTeibeBhSJxdJvAPfcbgnP0c9PFtA-3ykrrDgTWLrTWy4A-SrxZyTSaBUrCbC7z5_vC8QUj2a-bX9AFtD2IM0cUnaaJqYK9jqVijVwAtc9g2nOW3oHxMVUqoMQbe-z6nm69blGzU=][2]

  • "Bimetallic Complexes Supported by Dinucleating Naphthyridine-Based Ligands" UC Berkeley - eScholarship.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEigcn224Sjr83HYI_Pr9KhLtXwSryL2LSY-ZyMGaxCTXwQJ8jwCzp6hccLRijG9aQouemRHlWCZbB6fsAqFsjm_jbHV7H2bnMP4_hiu_wGXzdkvn9BnQ1fc2YF_zibul_GIFyO--MT1FiiLZH3d0FuiaeCnqs=][1]

Sources

Safety & Regulatory Compliance

Safety

3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol proper disposal procedures

As drug development professionals and analytical chemists, managing the lifecycle of complex halogenated heterocycles like 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) requires as much precision as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, managing the lifecycle of complex halogenated heterocycles like 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol (CAS: 2140316-48-7) requires as much precision as the synthesis itself. Proper disposal is not merely a regulatory checkbox; it is a critical safeguard against severe environmental toxicity, equipment degradation, and laboratory hazards.

This guide provides the authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this specific brominated naphthyridine derivative.

The Mechanistic Causality of Halogenated Waste Disposal

To understand the strict disposal requirements for 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, we must examine its molecular architecture. The naphthyridine core provides significant aromatic stability, while the two bromine substituents at the 3 and 6 positions classify this material strictly as a Halogenated Organic Compound (HOC) .

HOCs are notoriously persistent in the environment and resist natural degradation pathways [1]. If this compound is subjected to standard low-temperature municipal incineration or landfilling, the incomplete combustion of the brominated aromatic ring acts as a direct precursor to polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) —compounds with profound biological toxicity [1].

Therefore, breaking the robust carbon-bromine (C-Br) bonds requires specialized high-temperature thermal destruction (>1000°C). Because this process generates highly corrosive hydrobromic acid (HBr) gas, the incineration facility must be equipped with caustic flue-gas desulfurization (scrubbing) systems. Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly regulated to prevent land disposal without this specific pretreatment [2].

Operational Parameters: Halogenated vs. Non-Halogenated Waste

A critical operational error in many laboratories is the cross-contamination of waste streams. The EPA's "mixture rule" dictates that if this brominated naphthyridine is mixed with a standard non-halogenated solvent, the entire volume is presumed to be a hazardous halogenated waste if the total halogen concentration exceeds 1,000 ppm [3].

The table below summarizes why strict segregation is operationally and financially critical:

ParameterHalogenated Waste Stream (Required)Non-Halogenated Waste Stream
Total Halogen Threshold > 1,000 ppm (Triggers RCRA Subtitle C)< 1,000 ppm
Incineration Temperature > 1,000°C (To break C-Br bonds)~ 800°C
Exhaust Treatment Caustic Scrubber Mandatory (Neutralizes HBr)Standard Filtration
Container Compatibility HDPE or Glass (Metal is prohibited)HDPE, Glass, or Metal
Disposal Cost Multiplier ~2.5x to 3x base cost1x base cost
Environmental Risk High (PBDD/PBDF formation risk)Moderate (Standard CO2/H2O combustion)

Step-by-Step Methodology: Safe Segregation and Disposal Workflow

To ensure a self-validating safety system, every protocol step below includes a verification check to confirm the integrity of the disposal process.

Step 1: Hazard Assessment & PPE Selection

  • Action: Don appropriate PPE, including nitrile gloves (double-gloving recommended for concentrated solutions), a flame-resistant lab coat, and safety goggles.

  • Verification: Ensure work is conducted entirely within a certified chemical fume hood to prevent inhalation of any aerosolized brominated dust.

Step 2: Phase Segregation

  • Solid Waste: Collect unreacted 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol powder, contaminated weighing paper, spatulas, and pipette tips. Place them in a dedicated, puncture-proof solid waste container.

  • Liquid Waste: If the compound is dissolved in an experimental solvent (e.g., DMSO, DCM, or Methanol), the entire resulting solution must be classified as halogenated liquid waste, regardless of the primary solvent's identity.

Step 3: Container Compatibility Verification

  • Action: Select High-Density Polyethylene (HDPE) or amber glass carboys for liquid waste.

  • Verification: Visually inspect the container to ensure no metal components (like standard steel funnels or caps) are used. Trace generation of hydrobromic acid (HBr) over time will cause severe corrosion and potential container failure.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop or grain of waste entering the container.

  • Verification: Explicitly check the boxes for "Toxic" and "Halogenated." Write the full chemical name (3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol) rather than abbreviations, as EHS contractors require exact nomenclature for thermal profiling.

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA.

  • Verification: Ensure the primary container is sitting inside a secondary containment bin capable of holding 110% of the primary container's volume. Keep away from strong oxidizers or strong bases.

Step 6: EHS Manifesting and Transfer

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Verification: Include the CAS Number (2140316-48-7) on the manifest to guarantee the waste is routed to a high-temperature incinerator equipped with acid gas scrubbers, ensuring compliance with EPA 40 CFR Part 268.

Disposal Workflow Visualization

G A 3,6-Dibromo-5,7-dimethyl- 1,8-naphthyridin-2-ol Waste B Isolate in Fume Hood A->B Transfer C Assess Waste Phase B->C Evaluate D Solid Waste Container (HDPE) C->D Powder/Consumables E Liquid Waste Container (Glass/HDPE) C->E Dissolved Solutions F RCRA Labeling: Halogenated Organics D->F Seal & Store E->F Seal & Store G High-Temp Incineration (>1000°C + Scrubber) F->G EHS Manifest

Workflow for the segregation, containment, and disposal of brominated naphthyridine derivatives.

References

  • Perspective on halogenated organic compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • RO 13579 - RCRA Subtitle C Hazardous Waste Regulation (Mixture Rule) Source: Environmental Protection Agency (EPA) URL:[Link]

Handling

Essential Safety and Operational Guide for Handling 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol. As a brominated heterocyclic compound, this substance require...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol. As a brominated heterocyclic compound, this substance requires careful management to mitigate potential risks to laboratory personnel and the environment. The following procedures are designed to ensure a safe and compliant laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar brominated compounds are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][4]

  • Toxicity: Brominated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Some halogenated aromatics are suspected to have long-term health effects, although specific data for this compound is unavailable.[5][6]

  • Environmental Hazards: Brominated compounds can be toxic to aquatic life with long-lasting effects.[7][8] Therefore, proper disposal is critical to prevent environmental contamination.

The causality behind these hazards lies in the reactivity of the carbon-bromine bond and the overall molecular structure, which can interact with biological macromolecules, leading to irritation and potential toxicity.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize all routes of exposure.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are required at all times.[9][10] A face shield must be worn over the goggles when handling significant quantities or when there is a risk of splashing.[9][10]
Hands Chemical-Impermeable GlovesNitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling, consider double-gloving.
Body Flame-Resistant Lab CoatA flame-resistant lab coat that extends below the knee is required.[10] Ensure it is fully buttoned.
Respiratory NIOSH-Approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11]
Footwear Closed-Toed ShoesNo open-toed shoes or sandals are permitted in the laboratory.[10]

This comprehensive PPE ensemble creates a barrier between the researcher and the chemical, mitigating the risks of accidental exposure.

Safe Handling and Operational Protocol

Adherence to the following step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.

Step 2: Handling the Compound

  • Avoid Inhalation and Contact: Use caution to avoid generating dust when handling the solid. Do not breathe dust or vapors.[3][4] Avoid contact with skin and eyes.[3][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7] Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][5][12][13]

Step 3: Post-Handling

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated halogenated waste stream.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., sand or earth).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container for halogenated organic waste.

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the sash of the fume hood and increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Characterization: 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is a brominated organic compound and must be disposed of as halogenated organic waste.[9][14]

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid material, including contaminated items like weighing paper and gloves, in a designated, properly labeled, and sealable hazardous waste container for halogenated solids.[9]

    • Liquid Waste: If the compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[9][13] Do not mix with non-halogenated solvent waste. [9][14] The reason for this segregation is that halogenated wastes require special incineration processes to prevent the formation of toxic byproducts like brominated dioxins.[14]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[5][9]

  • Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory, using secondary containment for liquid waste.[9][13]

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh handle_exp Perform Experiment in Hood handle_weigh->handle_exp disp_solid Dispose of Solid Waste (Halogenated) handle_exp->disp_solid disp_liquid Dispose of Liquid Waste (Halogenated) handle_exp->disp_liquid emergency_spill Spill Management handle_exp->emergency_spill emergency_exposure First Aid for Exposure handle_exp->emergency_exposure disp_decon Decontaminate Workspace disp_solid->disp_decon disp_liquid->disp_decon

Caption: Workflow for handling 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol.

References

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • BenchChem. (2025). Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, December 19).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Apollo Scientific. (2014, January 12). 2-BROMO-1,8-NAPHTHYRIDINE Safety Data Sheet.
  • Clearon Corp. (2007, May 3).
  • BenchChem. (2025, December). Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol.
  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance.
  • Rutgers University. (n.d.). Bromine. Retrieved from Rutgers Environmental Health and Safety.
  • Fisher Scientific. (n.d.). 3,6-Dibromo-2-methylpyridine Safety Data Sheet.
  • U.S. Department of Health and Human Services. (2026, March 23). Personal Protective Equipment (PPE).
  • Chemstream. (2017, May 1).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 24). 3,5-Dibromo-6-methylpyridin-2-amine Safety Data Sheet.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • U.S. Department of Energy. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent).
  • AMPri. (n.d.). Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full.
  • Fisher Scientific. (2024, February 24). 6-Bromo-2-chloro-1,8-naphthyridine Safety Data Sheet.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • University of Nebraska-Lincoln. (n.d.). Personal Protective Equipment in Chemistry.
  • Merck Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).
  • 3M. (2025, April 9). 3M(TM)
  • U.S. Environmental Protection Agency. (1999, December 13). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
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